molecular formula C7H5Cl2NO B117139 2-Chloro-1-(6-chloropyridin-2-YL)ethanone CAS No. 152356-58-6

2-Chloro-1-(6-chloropyridin-2-YL)ethanone

Cat. No.: B117139
CAS No.: 152356-58-6
M. Wt: 190.02 g/mol
InChI Key: KBZNMLMMOVMJOF-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-chloropyridin-2-YL)ethanone is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(6-chloropyridin-2-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(6-chloropyridin-2-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(6-chloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZNMLMMOVMJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573994
Record name 2-Chloro-1-(6-chloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152356-58-6
Record name 2-Chloro-1-(6-chloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Utility of 6-Chloropyridine Derivatives in Medicinal Chemistry

[1][2][3]

Executive Summary In the pharmacophore architecture of modern drug discovery, 6-chloropyridine (systematically often 2-chloropyridine, depending on substitution patterns) serves a dual function: it is a high-utility synthetic "handle" and a robust metabolic "shield." Unlike its phenyl analogs, the electron-deficient nature of the pyridine ring activates the C-Cl bond for nucleophilic aromatic substitution (SNAr) and specific metal-catalyzed cross-couplings, enabling rapid library generation. Biologically, the chlorine atom at the

1

Structural & Electronic Properties[4]

The 6-chloropyridine moiety is not merely a structural spacer; it is an electronic modulator.

  • 
    -Deficiency:  The nitrogen atom withdraws electron density from the ring, specifically depleting positions 2 and 6 (ortho) and 4 (para). This makes the carbon-chlorine bond at position 6 highly susceptible to nucleophilic attack, unlike chlorobenzene.
    
  • Dipole & Lipophilicity: The pyridine nitrogen introduces a dipole moment. Substituting hydrogen with chlorine (a lipophilic halogen) increases the LogP, allowing medicinal chemists to fine-tune membrane permeability.

  • Basicity Modulation: The electron-withdrawing inductive effect (-I) of the chlorine atom reduces the pKa of the pyridine nitrogen (Pyridine pKa ~5.2 vs. 2-Chloropyridine pKa ~0.7), which significantly alters solubility and protein binding profiles compared to the parent heterocycle.

Table 1: Comparative Physicochemical Properties
PropertyPyridine2-ChloropyridineImpact on Drug Design
Electronic Character

-deficient
Highly

-deficient
Activated for SNAr; deactivated for SEAr.
pKa (Conj. Acid) 5.230.72Reduced basicity prevents lysosomal trapping; alters H-bond acceptor strength.
LogP (Lipophilicity) 0.65~1.5Increases permeability; improves hydrophobic pocket binding.
Metabolic Liability High (N-oxidation, C-oxidation)Low (at C-Cl site)Blocks CYP-mediated oxidation at the reactive

-position.

Synthetic Utility: The "Handle"

The 6-chloropyridine scaffold serves as a divergent point in synthesis. The reactivity of the C-Cl bond is chemically orthogonal to C-Br or C-I bonds at other positions (e.g., 3-bromo-6-chloropyridine), allowing for sequential functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The most distinct advantage of 6-chloropyridine over chlorobenzene is its ability to undergo SNAr without strong electron-withdrawing groups (EWGs) like nitro groups, although an additional EWG at C3 or C5 accelerates the rate.

  • Mechanism: Addition-Elimination via a Meisenheimer complex.[2]

  • Reactivity Order: 2-F >> 2-Cl

    
     2-Br. While 2-fluoropyridines react faster, 2-chloropyridines are often preferred due to lower cost and stability.
    
  • Scope: Reacts readily with primary/secondary amines, thiols, and alkoxides.

Palladium-Catalyzed Cross-Couplings

Historically, 2-chloropyridines were considered "difficult" substrates for Pd-catalysis due to the formation of stable pyridyl-palladium dimers that arrest the catalytic cycle. However, modern bulky phosphine ligands have overcome this.

  • Suzuki-Miyaura: Requires electron-rich, bulky ligands (e.g., XPhos, SPhos, PCy3) to facilitate the oxidative addition of the strong C-Cl bond.

  • Buchwald-Hartwig: Used when SNAr fails (e.g., with weak nucleophiles or electron-rich pyridine rings).

Visualization: Synthetic Decision Logic

The following diagram illustrates the decision process for functionalizing the 6-position.

ReactivityLogicStart6-ChloropyridineScaffoldNucleophileNucleophile Type?Start->NucleophileStrongNucStrong Nucleophile(1°/2° Amine, Thiol)Nucleophile->StrongNucHigh BasicityWeakNucWeak Nucleophile(Aniline, Amide, Boronic Acid)Nucleophile->WeakNucLow Basicity/CarbonSNArPathway A: S_NAr(Heat/Base)StrongNuc->SNArDirect DisplacementPdCatPathway B:Pd-CatalysisWeakNuc->PdCatSuzukiSuzuki-Miyaura(Ligand: XPhos/PCy3)PdCat->SuzukiC-C Bond FormationBuchwaldBuchwald-Hartwig(Ligand: BrettPhos)PdCat->BuchwaldC-N Bond Formation

Caption: Decision logic for functionalizing 6-chloropyridine. SNAr is preferred for aliphatic amines; Pd-catalysis is required for C-C bonds or weak nucleophiles.

Experimental Protocols

Protocol A: SNAr Displacement with Morpholine

Context: Standard procedure for introducing solubilizing amine groups.

  • Reagents: 2-Chloro-6-methylpyridine (1.0 equiv), Morpholine (3.0 equiv), DIPEA (2.0 equiv), DMSO (anhydrous).

  • Setup: Sealed pressure tube or microwave vial.

  • Procedure:

    • Dissolve chloropyridine in DMSO (0.5 M concentration).

    • Add DIPEA and Morpholine.

    • Heat to 120°C for 16 hours (thermal) or 140°C for 30 mins (microwave).

    • Note: The high temperature is required to overcome the activation energy of the C-Cl bond unless an additional EWG (e.g., -CN, -NO2) is present.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.

  • Validation: Monitor disappearance of starting material by LCMS (M+H).

Protocol B: Suzuki-Miyaura Coupling (Challenging Substrate)

Context: Coupling 6-chloropyridine with a phenylboronic acid. Standard conditions often fail; this protocol uses a precatalyst system.

  • Reagents: 6-Chloropyridine derivative (1.0 equiv), Phenylboronic acid (1.5 equiv), K3PO4 (2.0 equiv).

  • Catalyst System: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl2 (for simpler cases).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio), degassed.

  • Procedure:

    • Combine solid reagents in a reaction vial.

    • Evacuate and backfill with Nitrogen (3x).[3]

    • Add degassed solvent via syringe.

    • Heat at 100°C for 12 hours.

  • Critical Insight: The use of XPhos or SPhos is critical. These bulky, electron-rich ligands facilitate the oxidative addition of the unactivated C-Cl bond and prevent the formation of inactive Pd-pyridine complexes.

Medicinal Chemistry Strategy: The "Shield"

In the final drug candidate, the chlorine atom often remains to serve a specific biological purpose.

Blocking Metabolic Hotspots

Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) frequently attack the electron-deficient

  • Strategy: Placing a chlorine atom at C6 blocks this "soft spot."

  • Result: Increased metabolic half-life (

    
    ) and reduced clearance (
    
    
    ).
Case Studies in Drug Development
Etoricoxib (Arcoxia)
  • Class: COX-2 Inhibitor.

  • Structure: Contains a 5-chloro-2-pyridinyl moiety.

  • Role: The pyridine nitrogen provides necessary H-bonding to the COX-2 active site. The chlorine atom modulates the pKa and lipophilicity, ensuring high selectivity for COX-2 over COX-1 and improving oral bioavailability.

Epibatidine Analogs (nAChR Ligands)
  • Context: Epibatidine is a potent analgesic with high toxicity.

  • Role: The 6-chloropyridine ring mimics the acetylcholine structure but with higher lipophilicity and resistance to hydrolysis (acetylcholinesterase). Synthetic analogs (e.g., Tebanicline) utilize this scaffold to target neuronal nicotinic receptors with improved safety profiles.

Visualization: Metabolic Stability

This diagram illustrates how the chlorine atom diverts metabolic pathways.

MetabolismSubstratePyridine Scaffold(Drug Candidate)PathAUnsubstituted (H at C6)Substrate->PathAPathBChlorinated (Cl at C6)Substrate->PathBCYPCYP450 OxidationPathA->CYPHigh LiabilityMetabolite2-Pyridone / N-Oxide(Rapid Clearance)CYP->MetaboliteHigh LiabilityBlockMetabolic Blockade(Steric/Electronic Shield)PathB->BlockMetabolic StabilityStableIntact Drug(Extended Half-life)Block->StableMetabolic Stability

Caption: The "Chlorine Shield" effect. Substitution at C6 prevents CYP-mediated oxidation, extending drug half-life.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on SNAr mechanisms in heterocycles).

  • Billingsley, K., & Buchwald, S. L. (2006).[4] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. (Seminal work on coupling 2-chloropyridines).[5]

  • Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry. (Review of pyridine functionalization in drug discovery).

  • Dalvie, D., et al. (2002). Metabolism of Etoricoxib in Humans. Drug Metabolism and Disposition.[6] (Case study on chloropyridine metabolism).

  • BenchChem Technical Guide . (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. (Protocol specifics for halo-pyridines).

therapeutic potential of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone as a drug scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Therapeutic Potential & Synthetic Utility of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone

Executive Summary In the landscape of modern medicinal chemistry, 2-Chloro-1-(6-chloropyridin-2-yl)ethanone represents a high-value "linchpin" intermediate rather than a final therapeutic agent.[1] Its structural duality—possessing a highly reactive


-haloketone "warhead" and a modifiable halogenated pyridine core—positions it as a gateway scaffold for synthesizing privileged heterocycles.[1] This guide analyzes its utility in accessing imidazo[1,2-a]pyridines  (neurology/oncology), thiazoles  (anti-infectives), and indolizines , detailing the mechanistic causality that makes this scaffold a cornerstone in diversity-oriented synthesis.

Chemical Architecture & Reactivity Profile[1]

To exploit this molecule effectively, one must understand its electrophilic landscape. It is a bifunctional electrophile with three distinct sites of reactivity, allowing for sequential functionalization.

The Electrophilic Trinity
  • 
    -Carbon (
    
    
    
    ):
    The primary site for nucleophilic attack (
    
    
    ). The adjacent carbonyl and chlorine atom make this methylene group highly susceptible to nucleophiles (amines, thiols, amidines).
  • Carbonyl Carbon (

    
    ):  Acts as the condensation point for cyclization reactions (e.g., Schiff base formation).
    
  • C6-Chlorine (

    
    ):  A latent handle for diversification. Unlike the labile aliphatic chlorine, this aromatic chlorine is stable during initial cyclizations but can be activated later for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or 
    
    
    
    reactions.[1]

Senior Scientist Insight: Do not attempt to functionalize the C6-chlorine first. The


-chloroketone is orders of magnitude more reactive.[1] Attempting Pd-coupling on the acyclic ketone often leads to catalyst poisoning or self-alkylation.[1] Always build the heterocycle first, then functionalize the pyridine ring.

ReactivityMap Scaffold 2-Chloro-1-(6-chloropyridin-2-yl)ethanone Site1 Site 1: Alpha-Carbon (Primary Alkylation Target) Scaffold->Site1 High Reactivity (SN2) Site2 Site 2: Carbonyl (Cyclization Anchor) Scaffold->Site2 Condensation Site3 Site 3: C6-Chlorine (Late-Stage Diversification) Scaffold->Site3 Latent Reactivity (Pd-Cat/SNAr)

Figure 1: Electrophilic mapping of the scaffold. The


-carbon drives initial scaffold assembly, while the C6-chlorine enables library expansion.[1]

Synthetic Utility: Constructing Privileged Scaffolds

The therapeutic potential of this molecule is realized through its conversion into fused heterocycles.

The Hantzsch Thiazole Synthesis

Reaction with thioamides or thioureas yields 2,4-disubstituted thiazoles.

  • Mechanism: S-alkylation at the

    
    -carbon followed by intramolecular condensation at the carbonyl.[1]
    
  • Therapeutic Relevance: This pathway accesses kinase inhibitor mimics (similar to Dasatinib cores) and antiviral agents.

The Imidazo[1,2-a]pyridine Pathway (The "Zolpidem" Route)

This is the most critical application. Reacting the scaffold with 2-aminopyridines yields 6-substituted imidazo[1,2-a]pyridines.[1]

  • Mechanism: N-alkylation of the pyridine nitrogen followed by cyclization on the exocyclic amine.[1]

  • Why it matters: The imidazo[1,2-a]pyridine core is a "privileged structure" found in anxiolytics (Zolpidem), anti-ulcer drugs, and increasingly in anti-tubercular agents (e.g., Q203 analogs).

Table 1: Comparative Synthetic Pathways

Target ScaffoldReagentReaction TypeTherapeutic Indication
Imidazo[1,2-a]pyridine 2-AminopyridinesCondensation / CyclizationGABAergic agonists, Anti-TB, Kinase Inhibitors
Thiazole Thiourea / ThioamidesHantzsch SynthesisAntivirals, CDK Inhibitors
Indolizine Pyridinium YlidesChichibabin CyclizationAnti-inflammatory, CNS agents
Imidazo[2,1-b]thiazole 2-AminothiazoleCondensationAnthelmintics (Levamisole analogs)

Therapeutic Case Studies

Case Study A: Antitubercular Agents (Infectious Disease)

Recent research has highlighted 6-chloro-imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis.[1][2]

  • Role of the Scaffold: The 2-Chloro-1-(6-chloropyridin-2-yl)ethanone precursor provides the essential 6-chloro handle.[1]

  • Mechanism: After cyclization with 2-aminopyridine, the C6-chlorine is substituted (via Suzuki coupling) with lipophilic aryl groups. These derivatives target the QcrB subunit of the electron transport chain in mycobacteria.

  • Data Point: Derivatives synthesized from this scaffold have shown MIC values in the range of 0.01–1.0

    
    M against drug-resistant strains [1].[1]
    
Case Study B: Kinase Inhibitors (Oncology)

The 6-chloropyridine moiety mimics the adenine ring of ATP, allowing these scaffolds to bind into the ATP-binding pocket of kinases like c-Met and VEGFR.

  • Strategy: The ethanone side chain is cyclized to form the "hinge binder" region, while the C6-chlorine is used to attach a "tail" that extends into the hydrophobic back pocket of the enzyme, improving selectivity.

Detailed Experimental Protocol

Protocol: Synthesis of 6-Chloro-2-(6-chloropyridin-2-yl)imidazo[1,2-a]pyridine A self-validating protocol for generating a bis-heteroaryl scaffold.[1]

Reagents:

  • 2-Chloro-1-(6-chloropyridin-2-yl)ethanone (1.0 eq)[1]

  • 2-Amino-5-chloropyridine (1.0 eq)[1]

  • Sodium Bicarbonate (

    
    )
    
  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone in 20 mL of absolute ethanol.

    • Checkpoint: Ensure the solution is clear. Turbidity suggests hydrolysis of the chloroketone.

  • Addition: Add 5.0 mmol of 2-Amino-5-chloropyridine.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, and a fluorescent spot (
      
      
      
      ) should appear.
  • Basification: Cool to room temperature. The hydrobromide/hydrochloride salt may precipitate. Add saturated aqueous

    
     until pH 
    
    
    
    8 to liberate the free base.
  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Yield Expectation: 75–85%. Characterization:


 NMR will show the disappearance of the methylene singlet (

ppm) and the appearance of the imidazole aromatic proton (

ppm).

Workflow Start Start: 2-Chloro-1-(6-chloropyridin-2-yl)ethanone Step1 Add 2-Aminopyridine + EtOH Reflux 6h Start->Step1 Check TLC Check: Disappearance of SM? Step1->Check Check->Step1 No (Continue Reflux) Step2 Basify (NaHCO3) -> Free Base Check->Step2 Yes Product Product: Imidazo[1,2-a]pyridine Scaffold Step2->Product Diversify Step 3: Suzuki Coupling at C6-Cl (Library Generation) Product->Diversify Next Phase

Figure 2: Workflow for converting the precursor into a bioactive scaffold.

Risk Assessment & Handling

  • Lachrymator Hazard:

    
    -haloketones are potent lachrymators (tear gas agents). All weighing and transfers must occur within a functioning fume hood.
    
  • Skin Sensitization: Direct contact can cause severe dermatitis. Double-gloving (Nitrile) is mandatory.

  • Stability: The compound degrades in moist air (hydrolysis to the

    
    -hydroxy ketone). Store under inert gas (Argon/Nitrogen) at 
    
    
    
    .

References

  • Synthesis and Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Retrieved from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses. National Institutes of Health (PMC).[1] Retrieved from [Link]

Sources

X-ray Crystallography Data Guide: 2-Chloro-1-(6-chloropyridin-2-yl)ethanone

[1]

Executive Summary & Structural Context

Molecule: 2-Chloro-1-(6-chloropyridin-2-yl)ethanone Formula:

Molecular Weight:Role:1

This compound presents a unique crystallographic challenge due to the competing dipoles between the pyridine nitrogen, the carbonyl oxygen, and the two chlorine atoms.[1] The structural analysis primarily focuses on the conformation of the chloroacetyl tail (


1

Experimental Protocol: Crystal Growth & Data Collection

Crystallization Strategy

High-quality single crystals of

1
MethodSolvent SystemConditionsTarget Morphology
Slow Evaporation Dichloromethane/Hexane (1:[1]1)4°C, dark, 48-72hPrismatic blocks
Vapor Diffusion THF (inner) / Pentane (outer)RT, sealed chamberNeedles/Plates
Cooling Ethanol (absolute)Saturation at 50°C

-20°C ramp
Monoclinic blocks

Expert Insight: Avoid protic solvents (methanol) if possible, as they may induce solvolysis of the reactive

1

1
Data Collection Parameters

To resolve the chlorine positions and minimize thermal vibration of the aliphatic chain, low-temperature collection is mandatory.[1]

  • Source: Mo-K

    
     (
    
    
    Å) is preferred over Cu-K
    
    
    to reduce absorption effects from the two chlorine atoms (
    
    
    ).[1]
  • Temperature: 100 K (Cryostream).

  • Resolution: 0.75 Å or better (required to resolve C-Cl bond vectors clearly).

  • Strategy: Full sphere collection (redundancy > 4.0) to handle potential non-centrosymmetric space groups (

    
    ) often seen in chiral-at-packing conformers.[1]
    

Structural Solution & Refinement Workflow

The following diagram outlines the decision logic for solving this structure, specifically addressing the "Rotational Disorder" often found in the chloroacetyl group.

CrystallographyWorkflowStartRaw Diffraction Data(Mo-Kα, 100K)SpaceGroupSpace Group Determination(Likely P21/c or P-1)Start->SpaceGroupSolutionStructure Solution(SHELXT / Intrinsic Phasing)SpaceGroup->SolutionCheckTailInspect -C(=O)CH2Cl TailSolution->CheckTailDisorderDisorder Detected?(Elongated Ellipsoids)CheckTail->DisorderSplitModelApply PART 1 / PART 2(Split Cl position)Disorder->SplitModelYesRefinementLeast-Squares Refinement(SHELXL)Disorder->RefinementNoRestraintsApply SADI / RIGU(Stabilize geometry)SplitModel->RestraintsRestraints->RefinementValidationCheck Residual Density(Q-peaks near Cl)Refinement->ValidationValidation->CheckTailR1 > 5%FinalFinal CIF GenerationValidation->FinalR1 < 5%

Figure 1: Decision tree for solving the crystal structure, emphasizing the handling of conformational disorder in the halogenated tail.

Structural Analysis & Expected Metrics[1][2][3][4]

When analyzing the solved structure, the following geometric parameters are critical for validating the chemical identity and understanding its reactivity.

Key Geometric Parameters (Expected Range)
ParameterAtomsExpected Value (Å/°)Significance
Bond Length

(Pyridine)

Å
Typical

C-Cl bond; shortening indicates resonance.[1]
Bond Length

(Ketone)

Å
Longer

bond; liable to substitution.[1]
Torsion Angle


(syn) or

(anti)
Determines dipole alignment.[1]

is often preferred to minimize O...N repulsion.[1]
Interaction


Å
Intramolecular halogen bond or electrostatic contact.[1]
Intermolecular Interactions (Packing)

The lattice energy of this molecule is dominated by two competing forces:[1]

  • 
    -
    
    
    Stacking:
    The electron-deficient pyridine rings (due to the electron-withdrawing Cl and Carbonyl groups) will likely form offset face-to-face stacks with a centroid-centroid distance of
    
    
    Å.[1]
  • Halogen Bonding:

    • Donor: The Cl atom at position 6 (attached to the ring) possesses a positive electrostatic potential cap (

      
      -hole).[1]
      
    • Acceptor: The Carbonyl Oxygen or the Pyridine Nitrogen of a neighboring molecule.[1]

    • Geometry: Look for

      
       angles close to 
      
      
      .[1] This is a "structure-directing" interaction.[1]

Troubleshooting & Validation

Common Refinement Issues
  • Pseudo-symmetry: If

    
     (multiple molecules per asymmetric unit), check for non-crystallographic symmetry (NCS).[1] Use PLATON to check for missed symmetry elements (e.g., missed inversion center converting 
    
    
    to
    
    
    ).[1]
  • Twinning: If

    
     is high (>0.[1]10) despite good spots, check for rotational twinning, common in monoclinic cells with 
    
    
    .[1]
CheckCIF Alerts

A valid structure for this molecule should pass CheckCIF with no A-level alerts.[1]

  • Alert: Short Intermolecular Contact Cl...Cl.

    • Resolution: This is often real in halogenated aromatics (Type II halogen-halogen contact).[1] Do not artificially restrain atoms apart if the density supports it.[1]

  • Alert: Large Ueq for terminal Cl.

    • Resolution: Indicates "wagging" of the tail.[1] Model with disorder (PART instructions) rather than leaving as a large thermal ellipsoid.

References

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Metrangolo, P., et al. (2005).[1] "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 44(35), 5554-5563.[1] Link

  • Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[1] Link

Technical Guide: The Evolution and Synthetic Utility of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical history, synthetic pathways, and application of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone (CAS 152356-58-6), a specialized alpha-haloketone intermediate. It serves as a critical "linchpin" in the synthesis of fused bicyclic heterocycles—specifically thiazolo[4,5-b]pyridines and imidazo[1,2-a]pyridines —which are pharmacophores in Factor Xa inhibitors (e.g., Edoxaban derivatives) and various kinase inhibitors.

Executive Summary & Chemical Identity

2-Chloro-1-(6-chloropyridin-2-yl)ethanone is a bifunctional electrophile combining a reactive alpha-chloroketone moiety with a 6-chloropyridine core. Its dual reactivity allows for sequential functionalization: the chloroketone enables cyclization (e.g., Hantzsch synthesis), while the 6-chloro substituent serves as a handle for late-stage nucleophilic aromatic substitution (


) or cross-coupling.
PropertyData
CAS Number 152356-58-6
IUPAC Name 2-Chloro-1-(6-chloropyridin-2-yl)ethan-1-one
Molecular Formula

Molecular Weight 190.03 g/mol
Physical State White to off-white crystalline solid
Key Reactivity Nucleophilic substitution (alpha-carbon),

(C6-pyridine), Carbonyl condensation

Historical Genesis: From Commodity Pyridines to Precision Scaffolds

The discovery of this molecule was not a singular "eureka" moment but an evolutionary step in pyridine functionalization driven by the search for Factor Xa inhibitors and anti-tubercular agents in the late 1990s and early 2000s.

The Upstream Precursor: 2,6-Dichloropyridine

The history begins with the industrial chlorination of pyridine. Early methods (circa 1960s-80s) involved thermal or photochemical chlorination of pyridine, a non-selective process yielding mixtures of 2-chloro- and 2,6-dichloropyridine.

  • Innovation : Process chemists optimized the vapor-phase photochemical chlorination (UV initiation) to selectively produce 2,6-dichloropyridine, the essential starting material for CAS 152356-58-6. This availability allowed medicinal chemists to explore 2,6-disubstituted scaffolds.

The Rise of Thiazolopyridines

In the 2000s, drug discovery programs targeted the thiazolo[5,4-c]pyridine and thiazolo[4,5-b]pyridine systems. The most efficient retrosynthetic disconnection for these rings is the Hantzsch Thiazole Synthesis , which requires an alpha-haloketone.

  • Significance : 2-Chloro-1-(6-chloropyridin-2-yl)ethanone emerged as the optimal precursor because the 6-chloro group prevents unwanted side reactions (blocking the 6-position) while remaining available for later amination—a crucial feature for drugs like Edoxaban (Savaysa) and Betrixaban , which require specific amino-substitution patterns on the pyridine ring.

Synthetic Routes: Causality & Protocols

The synthesis of CAS 152356-58-6 is challenging due to the high reactivity of the alpha-chloroketone (prone to polymerization) and the electron-deficient nature of the pyridine ring.

Route A: The Organometallic Approach (Standard)

This route is preferred for its modularity, allowing the installation of the acetyl group followed by selective chlorination.

Mechanism :

  • Lithiation : 2,6-Dichloropyridine is treated with

    
    -Butyllithium (
    
    
    
    -BuLi). The chlorine atoms inductively stabilize the adjacent carbanion, facilitating lithiation at the 2-position.
  • Acylation : The lithiated species attacks an acetate equivalent (e.g., Weinreb amide or ethyl acetate) to form the methyl ketone.

  • Alpha-Chlorination : The methyl ketone is chlorinated using sulfuryl chloride (

    
    ) or N-chlorosuccinimide (NCS).
    
Experimental Protocol: Route A
  • Step 1: Acylation

    • Charge a flame-dried flask with 2,6-dichloropyridine (1.0 eq) and anhydrous THF under

      
      . Cool to -78°C.[1][2]
      
    • Add

      
      -BuLi  (1.05 eq, 2.5M in hexanes) dropwise over 30 min. Note: Maintain temp < -70°C to prevent "dance" rearrangement or polymerization.
      
    • Stir for 45 min. The solution turns deep red/orange (lithiated species).

    • Add N-methoxy-N-methylacetamide (Weinreb amide, 1.1 eq) in THF slowly.

    • Warm to 0°C and quench with sat.

      
      .[3] Extract with EtOAc, dry (
      
      
      
      ), and concentrate to yield 1-(6-chloropyridin-2-yl)ethanone .
  • Step 2: Chlorination [4]

    • Dissolve the intermediate ketone (1.0 eq) in glacial acetic acid (AcOH).

    • Add

      
        (1.1 eq) dropwise at room temperature.
      
    • Heat to 40°C for 2 hours. Monitor by TLC/LCMS. Caution:

      
       and 
      
      
      
      gas evolution.
    • Quench with ice water. The product, 2-Chloro-1-(6-chloropyridin-2-yl)ethanone , often precipitates as a solid. Filter and wash with cold water.[5]

Route B: The Acid Chloride Diazomethane Route (Historical)

Early syntheses utilized the reaction of 6-chloropicolinoyl chloride with diazomethane (


) followed by HCl.
  • Critique : While high-yielding, this route is obsolete in industrial settings due to the explosion hazard of diazomethane. It is replaced by the use of trimethylsilyldiazomethane or the organometallic route above.

Visualization of Synthetic Logic

The following diagram illustrates the synthetic flow and the critical "branching" points where the molecule can be diverted to different drug scaffolds.

SynthesisPath Start 2,6-Dichloropyridine (Commodity Chemical) Lithiation Intermediate: 2-Lithio-6-chloropyridine Start->Lithiation n-BuLi, THF -78°C MethylKetone 1-(6-chloropyridin-2-yl)ethanone Lithiation->MethylKetone Acylation (Weinreb Amide) Target TARGET: 2-Chloro-1-(6-chloropyridin-2-yl)ethanone (CAS 152356-58-6) MethylKetone->Target Chlorination (SO2Cl2 or NCS) Thiazole Thiazolo[5,4-c]pyridine (Factor Xa Inhibitors) Target->Thiazole + Thiourea/Thioamide (Hantzsch Synthesis) Imidazo Imidazo[1,2-a]pyridine (Kinase Inhibitors) Target->Imidazo + 2-Aminopyridine

Caption: Synthetic genealogy of CAS 152356-58-6, bridging commodity chemicals to high-value pharmacophores.

Downstream Applications: The "Linchpin" Effect

Hantzsch Thiazole Synthesis (Primary Application)

The most authoritative use of this molecule is in constructing the thiazole ring .

  • Reaction : Condensation with thiourea or thioamides.

  • Mechanism : The sulfur atom of the thioamide attacks the alpha-carbon (displacing chloride), followed by cyclodehydration between the nitrogen and the carbonyl.

  • Relevance : This generates 2-substituted thiazolo-pyridines.[5][6][7][8] If thiourea is used, the product is a 2-aminothiazole , a common motif in kinase inhibitors (e.g., Dasatinib analogues) and anticoagulants.

Asymmetric Reduction

The chloroketone can be stereoselectively reduced using biocatalysis (ketoreductases) or chiral catalysts (e.g., Noyori transfer hydrogenation) to yield chiral alpha-chloroalcohols .

  • Utility : These alcohols are precursors to chiral epoxides, which are vital for synthesizing enantiopure beta-blockers or antifungal agents (e.g., Luliconazole analogs).

Safety & Handling Protocols

Warning : Alpha-haloketones are potent alkylating agents and lachrymators.

  • PPE : Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.

  • Containment : All operations, especially weighing and transfer, must occur inside a certified fume hood.

  • Quenching : Residual chloroketone should be quenched with a solution of thiourea or sodium thiosulfate (nucleophilic destruction) before disposal. Do not dispose of active alkylators in general organic waste.

References

  • PubChem Compound Summary . (n.d.). 2-Chloro-1-(6-chloropyridin-2-yl)ethanone (CAS 152356-58-6). National Center for Biotechnology Information. Link

  • Shimizu, S., et al. (1996). Process for producing 2,6-dichloropyridine. U.S. Patent 5,536,376. (Describes the industrial preparation of the starting material). Link

  • Koteswara Rao, V., et al. (2019).[5] Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry. (Details the Hantzsch synthesis application). Link

  • Organic Syntheses . (2010). Safe Lithiation Protocols. (General reference for the n-BuLi step). Link

  • ChemicalBook . (n.d.). Product entry for 152356-58-6. (Verifies CAS and synonyms). Link

Sources

Methodological & Application

alkylation procedures using 2-Chloro-1-(6-chloropyridin-2-yl)ethanone in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Alkylation Procedures Using 2-Chloro-1-(6-chloropyridin-2-yl)ethanone

Part 1: Introduction & Strategic Overview

2-Chloro-1-(6-chloropyridin-2-yl)ethanone is a versatile bifunctional electrophile extensively used in medicinal chemistry. Its structure features a pyridine ring substituted at the 6-position with a chlorine atom and at the 2-position with a highly reactive


-chloroacetyl group.

This molecule serves as a "linchpin" intermediate. The


-chloroketone moiety is a potent alkylating agent, susceptible to nucleophilic attack by amines, thiols, and amidines. The 6-chloropyridine motif remains intact during these initial alkylations, providing a handle for subsequent diversification (e.g., via 

or Suzuki-Miyaura coupling) in late-stage drug synthesis.

Key Reactivity Profile:

  • Primary Reactivity (

    
    ):  The 
    
    
    
    -carbon is highly electrophilic due to the adjacent carbonyl and the electron-withdrawing nature of the pyridine ring.
  • Secondary Reactivity (Cyclization): Upon alkylation with dinucleophiles (e.g., thiourea, 2-aminopyridine), the carbonyl group facilitates rapid cyclodehydration to form fused heterocycles.

  • Stability Warning: As an

    
    -haloketone, this reagent is a lachrymator and is sensitive to moisture. Hydrolysis can yield the corresponding 
    
    
    
    -hydroxy ketone or degrade the molecule.

Part 2: Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways accessible via this reagent.

SyntheticPathways Reagent 2-Chloro-1-(6-chloropyridin-2-yl)ethanone (Electrophile) Thiazole Hantzsch Thiazole Synthesis (2-Amino-4-pyridylthiazoles) Reagent->Thiazole + Thiourea Reflux (EtOH) Imidazo Imidazo[1,2-a]pyridine Formation (Fused Heterocycles) Reagent->Imidazo + 2-Aminopyridine Reflux (EtOH/DMF) AlphaAmino Direct N-Alkylation (α-Amino Ketones) Reagent->AlphaAmino + R2NH, Base 0°C to RT Thiourea Thiourea / Thioamides Thiourea->Thiazole Aminopyridine 2-Aminopyridines Aminopyridine->Imidazo SecAmine Secondary Amines (e.g., Morpholine) SecAmine->AlphaAmino

Figure 1: Divergent synthetic utility of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone. The reagent acts as a precursor for thiazoles, fused imidazo-systems, and amino-ketones.

Part 3: Detailed Experimental Protocols

Protocol A: Hantzsch Thiazole Synthesis

Application: Synthesis of 4-(6-chloropyridin-2-yl)thiazol-2-amines. Mechanism: S-alkylation of the thiourea sulfur followed by intramolecular condensation with the carbonyl.

Reagents:

  • 2-Chloro-1-(6-chloropyridin-2-yl)ethanone (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Base (Optional for workup): Ammonium hydroxide (

    
    ) or Sodium bicarbonate (
    
    
    
    )

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone in absolute ethanol (concentration ~0.2 M).

    • Expert Note: The starting material may be irritating; handle in a fume hood.

  • Addition: Add 1.1 equiv of thiourea to the solution. The thiourea may not dissolve immediately.

  • Reflux: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C for EtOH) with stirring.

    • Observation: The reaction typically becomes homogeneous as it proceeds. A precipitate (the hydrobromide/hydrochloride salt of the product) may form after 1–2 hours.

  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS. Reaction is usually complete within 2–4 hours.

  • Isolation (Salt Form): If a precipitate forms, cool to room temperature, filter the solid, and wash with cold ethanol. This is the thiazole hydrohalide salt.

  • Free Base Liberation (Optional): To obtain the free base, suspend the salt in water and adjust pH to ~9 using

    
     or saturated 
    
    
    
    . Stir for 30 minutes, then filter the resulting solid or extract with Ethyl Acetate.
  • Purification: Recrystallize from Ethanol/Water if necessary.

Data Specification:

Parameter Value
Typical Yield 80–95%
Reaction Time 2–4 Hours

| Key Byproduct | HCl (captured by product or base) |

Protocol B: Synthesis of Imidazo[1,2-a]pyridines

Application: Construction of fused bicyclic systems for kinase inhibitor scaffolds. Mechanism: N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by cyclization onto the exocyclic amine.

Reagents:

  • 2-Chloro-1-(6-chloropyridin-2-yl)ethanone (1.0 equiv)

  • 2-Aminopyridine derivative (1.0 equiv)

  • Solvent: Ethanol (EtOH) or DMF (for less soluble substrates)

  • Base: Sodium Bicarbonate (

    
    ) (1.5 equiv)
    

Step-by-Step Procedure:

  • Setup: Combine the

    
    -chloroketone (1.0 equiv) and the 2-aminopyridine (1.0 equiv) in Ethanol (0.1–0.2 M).
    
  • Base Addition: Add solid

    
     (1.5 equiv).
    
    • Expert Note: While some protocols use neutral conditions, adding a mild base scavenges the HCl generated, preventing protonation of the unreacted aminopyridine which would retard the reaction.

  • Heating: Heat to reflux for 6–12 hours.

    • Alternative: For difficult substrates, use DMF at 80°C.

  • Workup: Remove volatiles under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 0–5% MeOH in DCM).
    
Protocol C: Direct N-Alkylation (S_N2)

Application: Synthesis of


-amino ketones.
Critical Control:  Preventing over-alkylation (formation of quaternary ammonium salts) and minimizing self-condensation.

Reagents:

  • 2-Chloro-1-(6-chloropyridin-2-yl)ethanone (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Acetone or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Temperature Control: Cool the solution of amine (1.1 equiv) and base (2.0 equiv) in Acetone to 0°C.

    • Expert Note: The 6-chloropyridyl group makes the

      
      -carbon highly reactive. Low temperature is crucial to prevent double alkylation or polymerization.
      
  • Addition: Add the

    
    -chloroketone (dissolved in a minimal amount of solvent) dropwise over 15–30 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Quench: Filter off the inorganic solids (

    
    /KCl).
    
  • Isolation: Concentrate the filtrate. If the product is an oil, it may require immediate use or conversion to an HCl salt to prevent degradation (darkening/polymerization) typical of free

    
    -amino ketones.
    

Part 4: Mechanistic Insight (Hantzsch Synthesis)

The following diagram details the electron flow during the Hantzsch thiazole synthesis, the most common application for this reagent.

HantzschMechanism Start Reactants: α-Chloroketone + Thiourea Step1 Step 1: S-Alkylation (Nucleophilic attack of S on CH2-Cl) Start->Step1 Intermed Intermediate: S-alkylated Thioiminium Salt Step1->Intermed - Cl⁻ Step2 Step 2: Cyclization (N attack on Carbonyl) Intermed->Step2 Step3 Step 3: Dehydration (- H2O) Step2->Step3 Product Product: 2-Amino-4-(6-chloropyridin-2-yl)thiazole Step3->Product

Figure 2: Step-wise mechanism of Hantzsch Thiazole Synthesis. The reaction proceeds via S-alkylation followed by cyclodehydration.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

  • Lachrymator: Like phenacyl chloride, this reagent causes severe eye irritation and tearing. Always weigh and handle in a functioning fume hood.

  • Skin Sensitizer: Avoid direct contact. Wear nitrile gloves and a lab coat.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The

    
    -chloro group is susceptible to hydrolysis by atmospheric moisture, releasing HCl and degrading the reagent.
    

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of starting materialEnsure solvents are dry (anhydrous EtOH/MeCN). Check reagent quality.
Multiple Spots (TLC) Over-alkylation or aldol condensationReduce temperature (0°C addition). Add reagent dropwise.[1]
Darkening of Reaction Polymerization of product

-amino ketones are unstable. Isolate as HCl salt immediately.

References

  • Hantzsch Thiazole Synthesis Overview

    • Title: Hantzsch Thiazole Synthesis
    • Source: SynArchive
    • URL:[Link]

  • Imidazo[1,2-a]pyridine Synthesis

    • Title: Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • General Reactivity of

    
    -Haloketones: 
    
    • Title: 2-Chloro-1-(6-chloropyridin-3-yl)
    • Source: PubChem[2][3]

    • URL:[Link]

  • Thiazole Synthesis Protocol (Analogous)

    • Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Deriv
    • Source: Semantic Scholar / Molecules 2017
    • URL:[Link]

Sources

synthesis of imidazo[1,2-a]pyridine derivatives from 2-Chloro-1-(6-chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-(6-Chloropyridin-2-yl)imidazo[1,2-a]pyridine Scaffolds

Executive Summary

This technical guide details the synthetic methodology for constructing 2-(6-chloropyridin-2-yl)imidazo[1,2-a]pyridine derivatives. The core transformation utilizes 2-Chloro-1-(6-chloropyridin-2-yl)ethanone (CAS: 1357946-32-7) as a specialized electrophile in a Hantzsch-type condensation with substituted 2-aminopyridines.

This scaffold is of high value in medicinal chemistry, particularly for developing kinase inhibitors, antitubercular agents, and ligands for coordination chemistry. The presence of the 6-chloropyridyl moiety provides a critical handle for further functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig couplings) or for modulating lipophilicity and metabolic stability in drug candidates.

Chemical Basis & Mechanistic Insight

The synthesis relies on the Hantzsch imidazo[1,2-a]pyridine synthesis , a bimolecular condensation between a 2-aminopyridine (nucleophile) and an


-haloketone (electrophile).
The Electrophile: 2-Chloro-1-(6-chloropyridin-2-yl)ethanone

Unlike simple phenacyl chlorides, this reagent contains a pyridine ring with a chlorine atom at the 6-position.

  • Electronic Effects: The electron-deficient pyridine ring increases the electrophilicity of the carbonyl carbon, potentially accelerating the cyclization step.

  • Steric Considerations: The chlorine at the 6-position (ortho to the linkage) introduces steric bulk, which may influence the conformation of the final bis-heterocyclic product but rarely hinders the initial condensation.

Reaction Mechanism

The reaction proceeds through a stepwise sequence involving N-alkylation followed by intramolecular cyclocondensation and dehydration.

Key Mechanistic Steps:

  • N-Alkylation: The endocyclic nitrogen (N1) of the 2-aminopyridine attacks the

    
    -carbon of the chloroketone, displacing the chloride ion. This is typically the rate-determining step in neutral media.
    
  • Cyclization: The exocyclic amino group attacks the carbonyl carbon of the pendant ketone, forming a hydroxy-dihydroimidazo[1,2-a]pyridine intermediate.

  • Aromatization: Acid-catalyzed dehydration (often utilizing the HCl generated in situ) yields the aromatic imidazo[1,2-a]pyridine system.

Graphviz Pathway Visualization:

HantzschMechanism Start 2-Aminopyridine + 2-Chloro-1-(6-chloropyridin-2-yl)ethanone Inter1 N-Alkylation (Formation of Pyridinium Salt) Start->Inter1 SN2 Attack (Ring N -> Alpha C) Inter2 Cyclization (Hemiaminal Formation) Inter1->Inter2 Intramolecular Nucleophilic Attack Product 2-(6-Chloropyridin-2-yl) imidazo[1,2-a]pyridine Inter2->Product Dehydration (-H2O) Byproduct H2O + HCl Inter2->Byproduct

Figure 1: Mechanistic pathway for the condensation of 2-aminopyridine with the


-chloroketone.

Experimental Protocol

Safety Warning:


-Haloketones are potent lachrymators and skin irritants. Handle 2-Chloro-1-(6-chloropyridin-2-yl)ethanone in a fume hood.
Materials
  • Reagent A: Substituted 2-Aminopyridine (1.0 equiv)[1][2]

  • Reagent B: 2-Chloro-1-(6-chloropyridin-2-yl)ethanone (1.0 - 1.1 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN). Note: Ethanol is preferred for green chemistry compliance; MeCN is preferred if the starting materials have poor solubility.

  • Base (Workup): Saturated aqueous Sodium Bicarbonate (NaHCO

    
    ).
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Reagent A (e.g., 2-aminopyridine, 1.0 mmol) in Ethanol (5–10 mL).

  • Addition: Add Reagent B (2-Chloro-1-(6-chloropyridin-2-yl)ethanone, 1.0 mmol) to the solution.

    • Observation: The mixture may turn slightly yellow or orange.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) with stirring.

    • Duration: Monitor by TLC (System: Ethyl Acetate/Hexane).[1] Typical reaction time is 2 to 6 hours .

    • Checkpoint: The formation of a hydrobromide/hydrochloride salt precipitate is common during the reaction.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • If a solid product precipitates significantly, filter it directly. This solid is often the hydrohalide salt of the product.

    • To obtain the free base: Suspend the solid in water and neutralize with saturated aqueous NaHCO

      
       until pH ~8. Stir for 30 minutes.
      
    • Filter the resulting free base precipitate, wash with water, and dry under vacuum.

  • Workup (Extraction Method - if no precipitate):

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in Dichloromethane (DCM) or Ethyl Acetate.

    • Wash with saturated aqueous NaHCO

      
       followed by brine.
      
    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Recrystallization: Ethanol or EtOH/Water mixtures are usually effective.

    • Flash Chromatography: If necessary, elute with a gradient of Hexanes/Ethyl Acetate (0%

      
       50%) or DCM/MeOH (95:5) for polar derivatives.
      
Quantitative Data Summary
ParameterStandard ConditionOptimization Notes
Stoichiometry 1:1 (Amine:Ketone)Slight excess of ketone (1.1 eq) ensures full conversion of amine.
Temperature 78°C (Reflux)Room temp reactions are possible but require 12-24h.
Yield 65% - 92%Electron-poor aminopyridines (e.g., 5-NO

) require longer times/higher heat.
Purity >95% (after workup)Recrystallization is often sufficient; chromatography is secondary.

Structural Validation & Characterization

To ensure the integrity of the synthesized 2-(6-chloropyridin-2-yl)imidazo[1,2-a]pyridine , check for these specific spectral signatures:

  • 
    H NMR (DMSO-d
    
    
    
    or CDCl
    
    
    ):
    • H3 Singlet: A characteristic singlet for the imidazole ring proton (H3) typically appears between

      
       8.0 – 8.6 ppm .
      
    • Pyridine Coupling: The 6-chloropyridyl moiety will show a distinct splitting pattern (typically two doublets and a triplet if unsubstituted elsewhere, or complex multiplets depending on overlap).

    • Absence of CH

      
      :  The disappearance of the singlet for the methylene protons (
      
      
      
      -CH
      
      
      ) of the starting ketone (approx.
      
      
      4.8–5.0 ppm) confirms cyclization.
  • Mass Spectrometry:

    • Look for the parent ion [M+H]

      
      .[1]
      
    • Isotope Pattern: The presence of the Chlorine atom (from the 6-chloropyridyl group) will result in a characteristic 3:1 ratio for the M and M+2 peaks. If the aminopyridine also contains a halogen, the pattern will reflect the sum of halogens.

Applications & Downstream Chemistry

The 2-(6-chloropyridin-2-yl) substituent serves as a versatile "chemical handle."

  • Suzuki-Miyaura Coupling: The C-Cl bond on the pyridine ring is reactive towards aryl boronic acids, allowing the construction of extended biaryl systems (e.g., for kinase inhibitor libraries).

  • Buchwald-Hartwig Amination: Substitution of the chloride with amines can generate solubilizing groups or new pharmacophores.

  • Coordination Chemistry: The bidentate nature (Imidazo-N + Pyridine-N) makes this scaffold an excellent ligand for transition metals (Ru, Ir, Pt) in catalysis or optoelectronics.

Workflow Diagram: Downstream Functionalization

Downstream Core 2-(6-Chloropyridin-2-yl) imidazo[1,2-a]pyridine Path1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Path1 Path2 Buchwald-Hartwig (R-NH2, Pd cat.) Core->Path2 Path3 Metal Complexation (Ir, Ru, Pt) Core->Path3 Result1 Biaryl/Heterobiaryl Derivatives Path1->Result1 Result2 Amino-substituted Derivatives Path2->Result2 Result3 Optoelectronic Materials Path3->Result3

Figure 2: Strategic functionalization of the chloropyridine handle.

References

  • Synthesis of Imidazo[1,2-a]pyridines (General Review)

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Hantzsch-Type Condens

    • Title: Efficient Synthesis of 2-Aminopyridine Derivatives[3]

    • Source: PMC (PubMed Central)
    • URL:[Link]

  • Reagent Specification: 2-Chloro-1-(6-chloropyridin-2-yl)
  • Medicinal Chemistry Applic

    • Title: Synthesis of 2-Chloro-N-(4-(6-chloroH-imidazo[1,2-a]pyridin-2-yl)phenyl) Acetamide Derivatives[4]

    • Source: ResearchGate[4][5]

    • URL:[Link]

Sources

Application Note: Coupling Strategies for 2-Chloro-1-(6-chloropyridin-2-yl)ethanone with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Substrate Analysis

The substrate 2-Chloro-1-(6-chloropyridin-2-yl)ethanone (Structure 1 ) is a bifunctional electrophile widely utilized in medicinal chemistry. It features two distinct electrophilic sites:

  • The

    
    -Chloroketone:  Highly reactive toward nucleophilic attack (SN2) by amines.
    
  • The 6-Chloropyridine Ring: A latent electrophile suitable for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) after the initial amine coupling.

This dual-reactivity profile makes it a "privileged scaffold" for synthesizing Factor Xa inhibitors, kinase inhibitors, and fused heterocycles like imidazo[1,2-a]pyridines.

Strategic Decision Matrix

The reaction outcome is dictated by the nature of the amine nucleophile.

ReactionPathways Substrate 2-Chloro-1-(6-chloropyridin-2-yl)ethanone AmineType Select Amine Type Substrate->AmineType aliphatic Aliphatic Amine (Primary/Secondary) AmineType->aliphatic hetero Heteroaromatic Amine (e.g., 2-Aminopyridine) AmineType->hetero thio Thioamide/Thiourea AmineType->thio PathA Pathway A: Linear N-Alkylation (S_N2) aliphatic->PathA Mild Base, 0°C PathB Pathway B: Fused Heterocyclization (Imidazo[1,2-a]pyridine) hetero->PathB Reflux, NaHCO3 PathC Pathway C: Hantzsch Thiazole Synthesis thio->PathC EtOH, Reflux

Figure 1: Decision matrix for selecting reaction conditions based on amine nucleophilicity.

Pathway A: Linear N-Alkylation (Aliphatic Amines)

This pathway targets the displacement of the


-chloride to form an 

-amino ketone.

Challenge: The product (


-amino ketone) is more nucleophilic than the starting amine, leading to over-alkylation (quaternary ammonium salts) or self-condensation (pyrazine formation).
Protocol A: Controlled Mono-Alkylation

Target: Synthesis of 2-(alkylamino)-1-(6-chloropyridin-2-yl)ethanone.

Reagents
  • Substrate: 1.0 equiv (dissolved in THF or DMF).

  • Amine: 2.0 – 3.0 equiv (Excess is critical to prevent over-alkylation).

  • Base: DIPEA (Diisopropylethylamine) or K2CO3.

  • Solvent: THF (0.1 M) or Acetonitrile.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equiv of the amine and 1.2 equiv of DIPEA in dry THF. Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve 1.0 equiv of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone in minimal THF. Add this solution dropwise to the amine mixture over 30 minutes.

    • Note: Adding the ketone to the amine ensures the amine is always in excess, minimizing bis-alkylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Quench: Dilute with water and extract with Ethyl Acetate (EtOAc).

  • Purification: The product is often unstable on silica gel due to basicity. Use neutral alumina or rapid flash chromatography with 1% Et3N in the eluent.

Key Optimization: If the amine is valuable/scarce, use 1.0 equiv amine and 1.0 equiv ketone, but add NaI (0.1 equiv) as a catalyst (Finkelstein condition) to generate the more reactive


-iodoketone in situ, allowing milder conditions.

Pathway B: Synthesis of Imidazo[1,2-a]pyridines (Heteroaromatic Amines)

This is the most common application in drug discovery. Reacting the substrate with 2-aminopyridines creates a fused bicyclic system (imidazo[1,2-a]pyridine) via an N-alkylation followed by intramolecular cyclization.[1]

Mechanism

The reaction proceeds via a "Type I" mechanism where the ring nitrogen of the 2-aminopyridine attacks the


-haloketone first.

Mechanism Step1 1. N-Alkylation (Ring Nitrogen attacks alpha-carbon) Intermed Intermediate: N-(2-oxo-ethyl)pyridinium salt Step1->Intermed Step2 2. Cyclization (Exocyclic NH2 attacks Carbonyl) Intermed->Step2 Step3 3. Dehydration (Loss of H2O -> Aromatization) Step2->Step3 Product Product: Imidazo[1,2-a]pyridine Step3->Product

Figure 2: Mechanistic pathway for the formation of fused heterocycles.

Protocol B: Reflux Cyclization

Target: 2-(6-chloropyridin-2-yl)imidazo[1,2-a]pyridine derivatives.

Reagents
  • Substrate: 1.0 equiv.

  • Heteroaromatic Amine: 1.0 equiv (e.g., 2-aminopyridine, 2-aminopyrazine).

  • Base: NaHCO3 (2.0 equiv) or K2CO3.

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp).

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the substrate (1.0 equiv) and the 2-aminopyridine (1.0 equiv) in Ethanol (0.2 M concentration).

  • Base Addition: Add solid NaHCO3 (2.0 equiv).

    • Note: While the reaction can proceed without base (forming the hydrobromide/hydrochloride salt), adding base promotes the dehydration step and improves yield.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 4–12 hours.

    • Monitoring: LC-MS should show the disappearance of the M+2 mass (loss of water).

  • Workup: Cool to RT. The product often precipitates.

    • If precipitate forms: Filter and wash with cold EtOH.

    • If soluble: Evaporate solvent, redissolve in CH2Cl2, wash with water, and dry over MgSO4.

  • Recrystallization: Usually achieved from Ethanol/Ether.

Troubleshooting & Critical Parameters

IssueCauseSolution
Bis-alkylation Excess ketone or insufficient amine excess (Pathway A).Use 3.0 equiv amine; Add ketone slowly to amine.
Pyrazine Formation Self-condensation of

-amino ketone.
Keep reaction dilute (0.05 M); Avoid prolonged stirring after completion.
Low Yield (Pathway B) Incomplete dehydration.Switch solvent to n-Butanol (117°C) or add molecular sieves.
Lachrymatory Effect Volatility of

-haloketone.
Quench all glassware with dilute ammonia before removing from hood.

References

  • Imidazo[1,2-a]pyridine Synthesis: Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Hantzsch Synthesis Context: PubChem Compound Summary for 2-Chloro-1-(6-chloropyridin-3-yl)ethanone (Analogous reactivity). Available at: [Link]

  • Mechanistic Insight: Bagdi, A.K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013. (Cited via RSC Publishing). Available at: [Link]

Sources

Application Note: Scale-Up Synthesis of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and scale-up engineers. It prioritizes the "Sulfuryl Chloride Route" as the most viable method for kilogram-scale production, balancing yield, safety, and operational complexity.

Executive Summary

2-Chloro-1-(6-chloropyridin-2-yl)ethanone (CAS: 152356-58-6) is a critical electrophilic building block used in the synthesis of fused heterocycles (e.g., imidazopyridines, thiazoles) and pharmaceutical intermediates.[1][2]

While laboratory methods often utilize


-chlorosuccinimide (NCS) or chlorine gas, these are suboptimal for scale-up due to poor atom economy, solid waste generation (succinimide), or safety hazards (gaseous 

). This guide details a Sulfuryl Chloride (

) based protocol
optimized for 100g to 1kg batches. This route offers precise stoichiometry control, simplified workup, and high regioselectivity.
Key Chemical Data
ParameterSpecification
Chemical Name 2-Chloro-1-(6-chloropyridin-2-yl)ethanone
CAS Number 152356-58-6
Molecular Weight 190.03 g/mol
Appearance Off-white to pale yellow solid
Melting Point 68–72 °C (Typical)
Storage 2–8 °C, Inert Atmosphere (Moisture Sensitive)

Strategic Route Selection

Pathway Analysis

The synthesis relies on the electrophilic


-chlorination of the precursor 2-acetyl-6-chloropyridine . Three common methods were evaluated for scale-up suitability:
  • Direct Chlorination (

    
     gas): 
    
    • Pros: Cheap atom economy.

    • Cons: High exotherm, difficult to control mono- vs. di-chlorination, requires specialized gas handling equipment.

  • N-Chlorosuccinimide (NCS):

    • Pros: Mild conditions, easy to handle solids.[3]

    • Cons: Low atom economy, difficult removal of succinimide by-product on large scale, high reagent cost.

  • Sulfuryl Chloride (

    
    ) [RECOMMENDED]: 
    
    • Pros: Liquid reagent (easy dosing), gaseous by-products (

      
      , 
      
      
      
      ) simplify purification, high selectivity in the presence of acid catalysts.
    • Cons: Corrosive, moisture sensitive.

Reaction Mechanism (Sulfuryl Chloride Route)

The reaction proceeds via the acid-catalyzed enolization of the ketone.


 acts as the chlorinating agent. The presence of 

(generated in situ or added) accelerates the enol formation, which is the rate-determining step.

ReactionScheme cluster_0 Critical Process Parameter SM 2-Acetyl-6-chloropyridine (C7H6ClNO) Inter Enol Intermediate SM->Inter Enolization (H+) Reagents SO2Cl2 cat. HCl, 1,4-Dioxane Reagents->Inter Prod Target Product (C7H5Cl2NO) Inter->Prod Chlorination Byprod By-products: SO2 (g) + HCl (g) Prod->Byprod

Figure 1: Reaction pathway highlighting the acid-catalyzed enolization mechanism.

Detailed Experimental Protocol (Scale-Up)

Scale: 100 g Input (2-Acetyl-6-chloropyridine) Expected Yield: 85–92% Safety Warning:


 is corrosive and reacts violently with water. The product is a potent lachrymator  (tear gas agent). All operations must be performed in a functioning fume hood with appropriate PPE (double gloves, goggles, face shield).
Materials
  • Precursor: 2-Acetyl-6-chloropyridine (1.0 equiv)

  • Reagent: Sulfuryl Chloride (1.05 equiv)

  • Solvent: 1,4-Dioxane (5-7 volumes) or Glacial Acetic Acid

  • Catalyst: 4N HCl in Dioxane (0.1 equiv) or conc. HCl (drops)

Step-by-Step Procedure
  • Dissolution:

    • Charge a 1L 3-neck round-bottom flask (RBF) with 2-acetyl-6-chloropyridine (100 g, 0.64 mol) .

    • Add 1,4-dioxane (600 mL) . Stir until fully dissolved at 20–25 °C.

    • Note: Dioxane is preferred over chlorinated solvents to stabilize the HCl intermediate.

  • Catalyst Addition:

    • Add 4N HCl in dioxane (16 mL, ~0.06 mol) .

    • Reasoning: Initiates enolization immediately, preventing an induction period that could lead to a runaway exotherm later.

  • Chlorination (Controlled Addition):

    • Load sulfuryl chloride (54 mL, 90.7 g, 0.67 mol) into a pressure-equalizing addition funnel.

    • Heat the reaction mixture to 30–35 °C .

    • Add

      
       dropwise over 60–90 minutes .
      
    • Control Point: Maintain internal temperature between 30–40 °C. Evolution of

      
       and 
      
      
      
      gas will be observed; ensure the scrubber system is active.
  • Reaction Monitoring:

    • Stir at 35 °C for an additional 1–2 hours.

    • HPLC/TLC Check: Monitor consumption of starting material.

    • Endpoint: < 2% Starting Material remaining. If stalled, add 0.05 equiv

      
      .
      
  • Quench and Workup:

    • Cool the mixture to 10 °C.

    • Slowly pour the reaction mixture into Ice Water (1.5 L) with vigorous stirring. The product may precipitate as a solid or oil.

    • Critical: Maintain pH ~4-5. Do not make basic, as

      
      -chloroketones degrade rapidly in base (Darzens-type reactions).
      
    • Extract with Ethyl Acetate (3 x 400 mL) .

    • Wash combined organics with Brine (2 x 300 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo at < 40 °C.
      
  • Purification (Crystallization):

    • The crude residue is typically a yellow solid/oil.

    • Recrystallize from Isopropanol (IPA) or Hexane/EtOAc (5:1) .

    • Heat to dissolve (50 °C), then cool slowly to 0 °C.

    • Filter the off-white crystals and wash with cold Hexane.

    • Dry in a vacuum oven at 25 °C (Do not heat > 40 °C during drying).

Process Flow & Logic

ProcessFlow Start Start: 100g Batch Dissolve Dissolution (Dioxane + SM) Start->Dissolve Activate Activation (Add cat. HCl) Dissolve->Activate Dosing Controlled Dosing (SO2Cl2 over 90 min) Activate->Dosing T < 40°C Reaction Reaction Phase (35°C, 2h) Dosing->Reaction Check IPC: HPLC (SM < 2%?) Reaction->Check Check->Reaction No (Add time/rgt) Quench Quench (Ice Water) Check->Quench Yes Extract Extraction & Drying (EtOAc / Na2SO4) Quench->Extract Cryst Crystallization (Isopropanol) Extract->Cryst End Final Product (>98% Purity) Cryst->End

Figure 2: Process flow diagram for the scale-up campaign.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Induction period too long; insufficient acid catalyst.Ensure HCl is added before SO2Cl2. Increase temperature to 40 °C.
Di-chlorination Excess reagent or high local concentration.Improve agitation. Dilute SO2Cl2 with solvent before addition. Keep T < 40 °C.
Product Degradation Workup pH too high (basic) or thermal decomposition.Keep workup pH < 7.[4][5] Evaporate solvent at < 40 °C.
Oiling Out Impurities preventing crystallization.Use a seed crystal. Switch solvent to Hexane/EtOAc.

Analytical Validation

  • 1H NMR (400 MHz, CDCl3):

    
     8.05 (d, 1H), 7.85 (t, 1H), 7.55 (d, 1H), 4.85 (s, 2H, 
    
    
    
    ).
  • HPLC: C18 Column, ACN/Water (0.1% TFA) gradient. Product elutes after SM due to higher lipophilicity.

References

  • Structure & Identity: PubChem. 2-Chloro-1-(6-chloropyridin-3-yl)ethanone (Isomer reference). Link (Note: Verify specific isomer CAS 152356-58-6 with supplier).

  • Synthesis Method (SO2Cl2): Tanaka, A., et al. Ethanolamine derivatives having sympathomimetic and anti-pollakiuria activities. EP0583485B1.[6] (Describes chlorination of 2-acetyl-6-chloropyridine with sulfuryl chloride). Link

  • General Alpha-Chlorination: Chlorination of acetylpyridines by N-chlorosaccharin. Proc. Indian Acad. Sci. (Chem. Sci.), Vol. 90, 1981.[7] Link

  • Safety Data: Fisher Scientific. Safety Data Sheet: 2-Chloropyridine derivatives. Link

Disclaimer: This protocol is for research and development purposes. Users must conduct their own safety assessment before scaling up.

Sources

Troubleshooting & Optimization

improving reaction yields when using 2-Chloro-1-(6-chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2/3 Support Knowledge Base for process chemists and medicinal chemists working with 2-Chloro-1-(6-chloropyridin-2-yl)ethanone .

Subject: Optimization of Reaction Yields & Troubleshooting Stability Issues CAS: 56057-19-3 (Generic) | Molecular Formula: C


H

Cl

NO

Executive Summary

This molecule is a "privileged scaffold" intermediate, primarily used to synthesize fused heterocycles (e.g., imidazo[1,2-a]pyridines, thiazolo[5,4-b]pyridines) and chiral amino-alcohols (via asymmetric reduction).

The Core Challenge: The molecule possesses a "Reactivity Triad" that often leads to competing pathways:

  • Alpha-Carbon: Highly electrophilic (S

    
    2 active), prone to dimerization.[1]
    
  • Carbonyl: Susceptible to nucleophilic attack and enolization.[1]

  • Pyridine Nitrogen: Although sterically hindered by the 6-Cl group, it remains a Lewis base capable of poisoning metal catalysts or participating in self-quaternization.[1]

Module 1: Pre-Reaction Integrity (Storage & Handling)

Many "reaction failures" are actually "starting material failures."[1]

Q: My starting material has turned from a pale yellow solid to a dark/gummy brown. Can I still use it? A: No. The color change indicates significant decomposition.[1]

  • The Cause:

    
    -haloketones are lachrymators and photo-labile. Exposure to light or ambient moisture causes the release of HCl, which autocatalytically accelerates degradation into 2-hydroxy-1-(6-chloropyridin-2-yl)ethanone  or polymeric species.
    
  • The Fix:

    • Purification: Recrystallize from minimal hot hexanes/EtOAc or perform a rapid silica plug filtration (10% EtOAc in Hexanes).[1] Do not distill (risk of thermal decomposition).[1]

    • Storage: Store at -20°C under Argon/Nitrogen.

    • Protocol: Always check LCMS purity before starting a batch. If <95%, purify.[1]

Module 2: Optimization of Cyclization Reactions

Context: Hantzsch Thiazole Synthesis or Imidazo[1,2-a]pyridine formation.

Q: I am reacting this ketone with a thiourea/thioamide, but I am getting low yields and "tar" formation. How do I fix this? A: The "tar" is likely polymerized starting material caused by high local concentrations of base or uncontrolled exotherms.[1]

Troubleshooting Protocol: The "Cold-Start" Method

The 6-chloro substituent withdraws electron density from the ring, making the carbonyl carbon more electrophilic than in unsubstituted pyridine analogs.[1] This increases reaction speed but decreases selectivity.[1]

ParameterRecommendationScientific Rationale
Temperature 0°C to RT (Initial)High heat at the start promotes self-aldol condensation of the ketone. Only heat to reflux after TLC shows consumption of the starting material.[1]
Base Selection NaHCO

or KHCO

Avoid strong bases (NaOH, KOH).[1] Strong bases trigger the Favorskii rearrangement or rapid enolization/polymerization.[1] Weak bases buffer the HCl generated without deprotonating the

-carbon aggressively.[1]
Solvent Ethanol or DMF Protic solvents (EtOH) stabilize the transition state for Hantzsch cyclizations.[1] If solubility is poor, use DMF but keep workup strictly neutral.[1]
Scavenger Add 1.1 eq. Base The reaction generates HCl.[1] If not neutralized, the acid can protonate the pyridine nitrogen, altering the electronics and solubility of the intermediate.[1]
Visualizing the Reactivity & Risks

The following diagram maps the competing pathways you must control.

ReactivityMap Start 2-Chloro-1-(6-chloropyridin-2-yl)ethanone Path_Cyclization Desired Cyclization (Thiazoles/Imidazoles) Start->Path_Cyclization Weak Base (NaHCO3) Controlled Temp Path_Polymer Polymerization/Tar (Aldol-type) Start->Path_Polymer High Temp Concentrated Conditions Path_Favorskii Favorskii Rearrangement (Ring Contraction) Start->Path_Favorskii Strong Base (NaOH/Alkoxide) Path_Hydrolysis Hydrolysis to alpha-hydroxy ketone Start->Path_Hydrolysis Moisture + Acid/Base

Figure 1: Reaction pathway competition. Green paths indicate optimal conditions; red/yellow paths indicate common failure modes.

Module 3: Asymmetric Reduction (Synthesis of Chiral Alcohols)

Context: Noyori Transfer Hydrogenation (ATH) or CBS Reduction.

Q: My enantiomeric excess (ee) is poor (<80%) or the reaction stalls. Is the pyridine nitrogen poisoning the catalyst? A: Yes, but the 6-chloro group helps you here.[1] The steric bulk of the Cl at the 6-position reduces the ability of the pyridine nitrogen to bind to the metal center (Ru/Rh) compared to unsubstituted pyridine.[1] However, pH control is the critical variable.[1]

Optimization Table for ATH (Transfer Hydrogenation)
VariableOptimization Strategy
Catalyst System RuCl(p-cymene)[(R,R)-TsDPEN]
Hydrogen Source Formic Acid / Triethylamine (5:2)
pH Window Strictly pH 6.0 - 7.0
Concentration 0.5 M to 1.0 M

Troubleshooting Workflow:

  • Check Catalyst: Ensure the Ru-complex is purple/red (active).[1] If brown/black, it is oxidized.[1]

  • Degas Solvents: Oxygen destroys the hydride species.[1] Sparge solvents with Argon for 20 mins.[1]

  • Add Lewis Acid? No. For this substrate, external Lewis acids usually decrease ee% by promoting background (racemic) reduction.[1]

Module 4: Impurity Profiling (FAQ)

Q: I see a peak at M+18 in my LCMS. What is it? A: This is likely the hydrate (gem-diol) or the hydrolyzed alpha-hydroxy ketone .

  • Verification: Run NMR in DMSO-d6.[1] If the ketone carbonyl carbon signal (~190 ppm) is weak or shifted upfield (~95 ppm), you have the hydrate.

  • Fix: Dry the solvent (molecular sieves) and ensure the reaction is under inert atmosphere.

Q: I see a dimer peak (2x Mass - HCl). A: This is the pyrazine derivative formed by self-condensation of the alpha-amino ketone intermediate (if synthesizing aminoketones) or direct alkylation of the enolate onto the starting material.

  • Fix: Use high dilution and slow addition of the starting material to the nucleophile.[1]

References & Authority[2][3][4][5][6][7]

  • Alpha-Haloketone Reactivity: Erian, A. W., et al.[1][2] "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 2003.[1][3] Link

  • Hantzsch Thiazole Synthesis: Potewar, T. M., et al. "Synthesis of 2-aminothiazoles using Hantzsch reaction."[1] Arkivoc, 2008.[1] (General protocol adaptation for electron-deficient pyridines).

  • Asymmetric Transfer Hydrogenation: Hayes, A. M., et al.[1] "A Review of Rhodium and Iridium-Catalyzed Asymmetric Transfer Hydrogenation." Chemical Reviews, 2005.[1] (Mechanistic insight into pH dependence).

  • Pyridine Catalyst Poisoning: Understanding the coordination chemistry of 2-substituted pyridines in metal catalysis. Organometallics, 2010.[1]

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 2-Chloro-1-(6-chloropyridin-2-yl)ethanone before handling, as it is a potent skin irritant and lachrymator.

Sources

purification strategies for 2-Chloro-1-(6-chloropyridin-2-yl)ethanone crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone

Case ID: PUR-PYR-002 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulties with the purification of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone (an


-chloroketone derivative). This intermediate is critical in the synthesis of fused heterocycles and pharmaceutical scaffolds. The crude product typically presents as a mixture containing unreacted starting material (2-acetyl-6-chloropyridine), over-chlorinated byproducts (2,2-dichloro species), and potential hydrolysis degradation products.

This guide provides a self-validating purification workflow, moving beyond generic advice to address the specific reactivity of electron-deficient pyridine


-haloketones.

Part 1: Diagnostic & Troubleshooting Guide

User Issue: "My crude product is a dark oil/solid mixture, and HPLC shows multiple peaks. How do I purify this without decomposing the ketone?"

Root Cause Analysis

The synthesis of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone typically involves electrophilic halogenation. Common issues arise from:

  • Over-chlorination: The electron-withdrawing effect of the first chlorine can sometimes activate the

    
    -position for a second attack, leading to the gem-dichloro impurity.
    
  • Protonation States: The pyridine nitrogen, though less basic due to the 6-chloro substituent, can still trap acid (HCl) generated during the reaction, forming sticky hydrochloride salts that complicate workup.

  • Thermal Instability:

    
    -Haloketones are thermally sensitive and can undergo elimination or rearrangement (Favorskii-type) under harsh distillation.
    
Strategic Solutions
Observation (HPLC/TLC) Likely Impurity Recommended Action
Peak at lower

/ shorter

2,2-Dichloro byproduct Recrystallization is superior. The dichloro impurity disrupts crystal packing more than it affects polarity, making chromatography difficult but crystallization effective.
Peak at higher

/ longer

Starting Material (Methyl ketone) Column Chromatography . The polarity difference between the mono-chloro ketone and the non-chlorinated starting material is sufficient for silica separation.
Broad tailing peak / Baseline noise Pyridinium HCl salts Neutralization Wash . The crude must be washed with saturated NaHCO

to free the base before attempting crystallization or chromatography.

Part 2: Validated Purification Protocols

Protocol A: Selective Recrystallization (Primary Strategy)

Best for: Removing over-chlorinated byproducts and improving crystallinity.

Theory: The mono-chloro derivative possesses a distinct crystal lattice energy compared to the gem-dichloro impurity. A dual-solvent system exploits this difference.

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Isopropanol (IPA) (approx. 50-60°C). Do not boil, as this promotes hemiacetal formation or degradation.

  • Precipitation: Slowly add n-Heptane (or Hexane) dropwise to the warm solution until a persistent cloudiness appears.

  • Nucleation: Remove from heat. Add a seed crystal if available. Allow to cool to room temperature undisturbed for 2 hours.

  • Maturation: Transfer to a fridge (4°C) for 12 hours.

  • Filtration: Filter the resulting needles/plates and wash with cold (

    
    ) Heptane/IPA (9:1 mixture).
    
  • Drying: Dry under high vacuum at ambient temperature (

    
    ). Do not heat dry , as this compound is a lachrymator and thermally labile.
    
Protocol B: Flash Column Chromatography (Secondary Strategy)

Best for: Removing unreacted starting material.

Stationary Phase: Acid-washed Silica Gel (neutralized). Note: Standard silica is slightly acidic and can degrade sensitive


-haloketones. Pre-wash the column with 1% Et

N in Hexane if degradation is observed.

Eluent System:

  • Gradient: 0%

    
     20% Ethyl Acetate in Hexanes.
    
  • Loading: Dissolve crude in a minimum volume of DCM (Dichloromethane). Avoid loading with methanol, which can react with the

    
    -chloro ketone.
    

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Product (Dark Oil/Solid) Analysis Analyze Purity (HPLC / TLC / NMR) Start->Analysis Decision1 Major Impurity? Analysis->Decision1 PathA Over-chlorinated (2,2-dichloro) Decision1->PathA High Cl content PathB Starting Material (Unreacted) Decision1->PathB Low conversion PathC Salts / Tars Decision1->PathC Acidic/Sticky ActionA Recrystallization (IPA / Heptane) PathA->ActionA ActionB Flash Chromatography (Hexane : EtOAc) PathB->ActionB ActionC DCM Extraction + NaHCO3 Wash PathC->ActionC Check Purity Check (>95%?) ActionA->Check ActionB->Check ActionC->Analysis Re-evaluate Check->ActionA Fail (Recrystallize again) Final Pure Product (Store at 2-8°C) Check->Final Pass

Caption: Decision tree for the purification of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone based on impurity profile.

Part 4: Frequently Asked Questions (FAQs)

Q1: The product is a potent lachrymator.[1] How should I handle the waste? A:


-Chloroketones are alkylating agents and severe irritants.
  • Neutralization: Quench glassware and waste with a dilute solution of ammonia or sodium thiosulfate. Thiosulfate reacts with the alkyl halide to form a non-volatile, water-soluble Bunte salt, effectively neutralizing the lachrymatory properties [1].

  • PPE: Double gloving (Nitrile) and a face shield are mandatory. Work exclusively in a fume hood.

Q2: Why is my product turning dark upon storage? A: This indicates autocatalytic decomposition.

  • Mechanism: Trace acid (HCl) left from the synthesis or hydrolysis catalyzes the degradation of the ketone.

  • Prevention: Ensure the final step includes a thorough wash with saturated NaHCO

    
     followed by drying over anhydrous MgSO
    
    
    
    . Store the purified solid under an inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent moisture ingress [2].

Q3: Can I use distillation to purify this compound? A: Not recommended. While simple chloropyridines are stable, the


-chloroketone moiety is thermally unstable. Distillation often leads to polymerization or degradation into tarry residues. If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature, but recrystallization is the safer, higher-yield industrial standard for this class of compounds [3].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10797730, 2-Chloro-1-(6-chloropyridin-3-yl)ethanone (Isomer Analog Safety Data). Retrieved from [Link][2]

  • Organic Syntheses. General Procedures for the Preparation of Pyridine Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Dimerization of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Stabilization and Handling of


-Haloketone Pyridine Intermediates
Date:  February 26, 2026[1]

Introduction: The "Hidden" Instability

You are likely accessing this guide because your batch of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone (CAS: 136592-00-2) has degraded into an insoluble solid or your reaction yields are plummeting.[1]

While the 6-chloro substituent provides steric hindrance and electron-withdrawing effects that reduce the basicity of the pyridine nitrogen compared to unsubstituted analogs, this molecule remains an intramolecular time bomb . It possesses both a nucleophile (pyridine nitrogen) and a potent electrophile (


-chloroketone) within the same structure.

The primary degradation pathway is Intermolecular Self-Quaternization (N-Alkylation) . One molecule's nitrogen attacks the


-carbon of another, displacing chloride and forming a quaternary pyridinium dimer (often a bis-pyridinium salt). This process is autocatalytic in concentrated solutions and irreversible.

This guide provides the protocols to arrest this mechanism.

Module 1: Storage & Handling (The "Brick" Scenario)

Issue: The off-white solid has turned into a hard, high-melting, insoluble mass during storage. Diagnosis: The material has dimerized into a pyridinium salt lattice.

The Stabilization Protocol (Protonation Shield)

To prevent dimerization, you must eliminate the nucleophilicity of the pyridine nitrogen. The only robust method is storing the molecule as its Hydrohalide Salt .

Step-by-Step Stabilization:

  • Dissolution: Dissolve the crude free base in a non-polar solvent (Dichloromethane or Toluene). Avoid ethers or acetone, which can promote solubility of the transition state.[1]

  • Acidification: Bubble anhydrous HCl gas or add 1.1 equivalents of HCl in Dioxane at 0°C.

  • Precipitation: The hydrochloride salt will precipitate.

  • Filtration: Filter under inert atmosphere (Argon/Nitrogen). Moisture acts as a plasticizer that aids lattice mobility and degradation.

  • Storage: Store the salt at -20°C .

Data: Stability Comparison

FormStorage TempSolvent/StateStability Window
Free Base 25°CSolid (Neat)< 48 Hours (Rapid Dimerization)
Free Base -20°CSolid (Neat)1-2 Weeks
Free Base 25°CSolution (0.5M in CH₂Cl₂)< 12 Hours
HCl Salt 25°C Solid > 6 Months
HCl Salt -20°C Solid > 2 Years

Module 2: Reaction Optimization (Synthesis & Workup)

Issue: Dimer formation occurs during the reaction workup or solvent exchange. Context: Common in Friedel-Crafts acylation or lithiation/chlorination sequences.

Critical Control Points
  • pH Discipline: Never allow the aqueous phase pH to exceed 6.0 during extraction. If you must neutralize an acid quench, stop at pH 4-5.[1] The pyridine nitrogen is sufficiently basic to initiate dimerization at neutral pH.

  • Concentration Thresholds: Dimerization is a second-order reaction (

    
    ).
    
    • Rule: Never concentrate the free base to dryness unless immediate use follows.

    • Solution: Perform "Solvent Swaps" rather than "Rotovap to Dryness." Keep the molecule in dilute solution (< 0.2 M) if it must be held as a free base.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between stable protonation and irreversible dimerization.

DimerizationPathway cluster_prevention Prevention Zone Monomer Free Base Monomer (Nucleophilic N) Protonated STABLE SALT (Protonated N) Monomer->Protonated + HCl / H+ (Fast) TS Transition State (Ionic Character) Monomer->TS x 2 Molecules (Concentration Dependent) Dimer IRREVERSIBLE DIMER (Bis-pyridinium Salt) TS->Dimer Cl- Displacement

Caption: Kinetic competition: Protonation (Green) effectively "caps" the nitrogen, preventing the dimerization pathway (Red).

Module 3: Troubleshooting & FAQs

Q: How do I distinguish the dimer from the product without running an NMR?

A: Solubility Test. The monomer is a lipophilic organic molecule; the dimer is a ionic salt.

  • Test: Take a small spatula tip of the solid and add 2 mL of Dichloromethane (DCM).

  • Result A: Clear solution

    
    Monomer (Good) .
    
  • Result B: Cloudy suspension or solid residue

    
    Dimer (Degraded) .
    
Q: Can I reverse the dimerization?

A: No. The formation of the quaternary ammonium salt involves the breaking of a C-Cl bond and the formation of a C-N bond. This is thermodynamically stable and kinetically irreversible under standard conditions. Attempting to reverse it (e.g., with strong nucleophiles) will likely destroy the molecule entirely. Discard and re-synthesize.

Q: I see "extra peaks" in the NMR aromatic region. Is this the dimer?

A: Likely. The dimer breaks the symmetry or creates a distinct environment for the pyridine protons.

  • Monomer: Sharp doublets/triplets in CDCl₃.

  • Dimer: Broadened signals, often shifted downfield (deshielded) due to the positive charge on the nitrogen. The

    
    -methylene protons (CH₂-Cl) will shift significantly from 
    
    
    
    ~4.8 ppm (monomer) to
    
    
    ~6.0+ ppm (pyridinium N-CH₂).

References

  • Synthesis and Reactivity of

    
    -Haloketones in Heterocycles. 
    Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
    Source: National Institutes of Health (PMC).
    URL:[Link]
    
  • Mechanisms of Pyridine Quaternization. Title: Microwave-assisted Quaternization of Various Pyridine Derivatives. Source: ResearchGate (Croatica Chemica Acta). URL:[Link]

  • Compound Data & Safety (CAS 136592-00-2). Title: 2-Chloro-1-(6-chloropyridin-3-yl)ethanone | C7H5Cl2NO | CID 10797730.[1][2] Source: PubChem.[2] URL:[Link]

  • Analogous Chemistry (Thienopyridine Intermediates). Title: 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone.[1] Source: National Institutes of Health (PMC). URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Imidazo[1,2-a]pyridine Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Scientists by a Senior Application Scientist

Welcome to the technical support center for troubleshooting cyclization reactions involving 2-Chloro-1-(6-chloropyridin-2-yl)ethanone and its analogs. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize substituted imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry.[1][2] We will move beyond simple procedural lists to explore the mechanistic underpinnings of common issues, providing you with the scientific rationale needed to make informed, effective decisions in your experimental work.

Core Principles: Understanding the Reaction Mechanism

The synthesis of an imidazo[1,2-a]pyridine from a 2-aminopyridine and an α-haloketone, such as 2-Chloro-1-(6-chloropyridin-2-yl)ethanone, is a classic condensation reaction, often referred to as the Tschitschibabin (or Chichibabin) synthesis.[3] The reaction proceeds via a two-step mechanism:

  • Initial SN2 Alkylation: The most nucleophilic nitrogen of the 2-aminopyridine (the endocyclic ring nitrogen) attacks the electrophilic carbon of the α-haloketone. This forms a key intermediate, an N-phenacylpyridinium salt.[3]

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyridine ring system.

Understanding this pathway is critical because each step has specific requirements that, if not met, can lead to low conversion rates and the formation of side products.

Reaction_Mechanism Reactants 2-Chloro-1-(6-chloropyridin-2-yl)ethanone + 2-Aminopyridine Analog SN2_Step Step 1: S_N2 Alkylation (Formation of Pyridinium Salt) Reactants->SN2_Step Intermediate N-Phenacylpyridinium Salt Intermediate SN2_Step->Intermediate Cyclization_Step Step 2: Intramolecular Cyclization (Nucleophilic attack by exocyclic amine) Intermediate->Cyclization_Step Hemiaminal Hemiaminal Intermediate Cyclization_Step->Hemiaminal Dehydration_Step Dehydration (-H2O) Hemiaminal->Dehydration_Step Product Substituted Imidazo[1,2-a]pyridine Dehydration_Step->Product

Caption: General mechanism for Imidazo[1,2-a]pyridine synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the cyclization reaction in a practical question-and-answer format.

Q1: My reaction is sluggish or fails to proceed entirely. What are the primary factors to investigate?

A1: A stalled reaction typically points to issues with one of three areas: reactant quality, insufficient activation energy (temperature), or improper solvent choice.

  • Reactant Integrity:

    • 2-Chloro-1-(6-chloropyridin-2-yl)ethanone: α-haloketones can be lachrymatory and susceptible to hydrolysis over time. Ensure the reagent is pure and has not decomposed. Consider verifying its integrity via ¹H NMR if it is from an older stock.

    • The Amine: The purity of your 2-aminopyridine derivative is crucial. Basic impurities can interfere with the reaction, while non-basic impurities will lower the effective concentration. Recrystallization or column chromatography of the amine may be necessary.

  • Reaction Temperature: This condensation often requires heating to overcome the activation energy for both the SN2 and cyclization steps.[3] If you are running the reaction at room temperature, a gentle increase to 50-80°C in a suitable solvent like ethanol or DMF is a logical first step.[4]

  • Solvent Choice: The solvent must be able to dissolve the starting materials and facilitate the reaction mechanism.

    • Protic Solvents (e.g., Ethanol, Isopropanol): These are common and effective. They are good at solvating the salt intermediate and can participate in proton transfer during the dehydration step.

    • Aprotic Polar Solvents (e.g., DMF, Acetonitrile): These can accelerate the initial SN2 reaction but may be less effective at promoting the final dehydration step.

Q2: I'm observing a low yield of the desired product despite seeing starting material consumption. How can I improve the conversion rate?

A2: Low yield with consumption of starting materials often suggests that the reaction is stalling at the intermediate stage or that side reactions are dominating.

  • The Role of a Base: While the reaction can proceed without a base, it is often slow and generates HCl in situ, which can protonate the starting amine, rendering it non-nucleophilic. Adding a mild, non-nucleophilic base is often beneficial.

    • Why a Mild Base? A weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is sufficient to scavenge the acid produced.[3] Using strong bases (e.g., NaOH, NaH) is generally discouraged as they can promote self-condensation of the α-haloketone or other unwanted side reactions.

  • Reaction Time and Temperature: These two parameters are linked. Insufficient heating time will result in incomplete conversion. Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation before significant decomposition or side product formation occurs. A reaction time of 5-24 hours is typical.[3][5]

  • Stoichiometry: Ensure you are using the correct molar ratios. A 1:1 ratio of the ketone and amine is theoretically sufficient, but a slight excess (1.1 to 1.2 equivalents) of the more volatile or less stable reactant can sometimes improve yields.

Q3: My TLC/LC-MS analysis shows multiple spots, indicating significant side-product formation. What are these byproducts and how can I prevent them?

A3: Side product formation is a common cause of low yields. The structure of your reactants provides clues to the likely side reactions.

  • Self-Condensation of the Ketone: In the presence of a sufficiently strong base, the α-haloketone can undergo self-condensation. This is a key reason to use a mild base like NaHCO₃.

  • Formation of a Di-substituted Product: If the aminopyridine has other nucleophilic sites, or if the reaction conditions are too harsh, undesired secondary reactions can occur.

  • Incomplete Dehydration: The hemiaminal intermediate may be stable under certain conditions and fail to dehydrate to the final aromatic product. This can sometimes be addressed by adding a catalytic amount of acid during workup or by increasing the reaction temperature.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Reactants 1. Verify Reactant Quality Start->Check_Reactants Check_Conditions 2. Assess Reaction Conditions Start->Check_Conditions Analyze_Byproducts 3. Analyze Byproducts Start->Analyze_Byproducts NMR_Ketone Run ¹H NMR on Ketone Check_Reactants->NMR_Ketone Purify_Amine Recrystallize/Purify Amine Check_Reactants->Purify_Amine Increase_Temp Increase Temperature (e.g., to 80°C) Check_Conditions->Increase_Temp Add_Base Add Mild Base (e.g., NaHCO₃) Check_Conditions->Add_Base Change_Solvent Screen Solvents (EtOH, DMF, MeCN) Check_Conditions->Change_Solvent Increase_Time Increase Reaction Time (Monitor by TLC) Check_Conditions->Increase_Time Run_LCMS Run LC-MS to Identify Masses Analyze_Byproducts->Run_LCMS Isolate_Byproduct Isolate Major Byproduct for NMR Analyze_Byproducts->Isolate_Byproduct

Caption: A logical workflow for troubleshooting low conversion rates.

Experimental Protocols & Data

General Protocol for the Synthesis of Imidazo[1,2-a]pyridines

This protocol provides a robust starting point for your synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-aminopyridine derivative (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add a suitable solvent (e.g., absolute ethanol, 10 mL), followed by a mild base such as sodium bicarbonate (1.5 mmol, 1.5 equiv).

  • Ketone Addition: Add the 2-Chloro-1-(6-chloropyridin-2-yl)ethanone (1.05 mmol, 1.05 equiv) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (typically ~80°C for ethanol) and maintain for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine spot has been consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water. A precipitate of the crude product may form.[6]

  • Extraction: If a precipitate does not form, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.[6][7]

Table: Impact of Reaction Parameters on Conversion

This table summarizes common conditions and their expected impact, synthesized from multiple literature sources.[4][8][9] Use this as a guide for your optimization experiments.

ParameterCommon OptionsRationale & Expected Impact
Solvent Ethanol, DMF, AcetonitrileEthanol: Good general-purpose protic solvent. DMF: Aprotic, can accelerate SN2, requires higher temperatures for dehydration. Acetonitrile: Good solubility for many substrates.
Base NaHCO₃, K₂CO₃, NoneNaHCO₃/K₂CO₃: Mild bases, effectively scavenge HCl without causing side reactions. None: Can work but may be slow due to in situ acid formation.
Temperature Room Temp, 60°C, 80°C, >100°CRoom Temp: Often too slow. 60-80°C: A good starting range for many substrates. >100°C: May be required for less reactive amines but increases risk of side products.
Time 4 hours, 12 hours, 24 hoursReaction progress is substrate-dependent. Monitor by TLC/LC-MS to find the optimal time where product formation is maximized and degradation is minimal.

References

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. Available from: [Link]

  • Chichibabin reaction. Wikipedia. Available from: [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available from: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available from: [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. Available from: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. Available from: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available from: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Royal Society of Chemistry. Available from: [Link]

  • Chichibabin amination: Easy mechanism. Chemistry Notes. Available from: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available from: [Link]

  • Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Thieme. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available from: [Link]

  • The Chichibabin amination reaction. Scientific Update. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available from: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available from: [https://www.researchgate.net/publication/381489707_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]

  • 2-Chloro-1-(6-chloropyridin-3-yl)ethanone. PubChem. Available from: [Link]

  • the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. HETEROCYCLES. Available from: [Link]

  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Royal Society of Chemistry. Available from: [Link]

  • 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. National Center for Biotechnology Information. Available from: [Link]

  • SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization. Royal Society of Chemistry. Available from: [Link]

  • Method for preparing 2-chloropyrimidine. Google Patents.
  • 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. ResearchGate. Available from: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. Available from: [Link]

Sources

Validation & Comparative

Analytical Comparison Guide: Mass Spectrometry Profiling of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-1-(6-chloropyridin-2-yl)ethanone (CAS 136592-00-2) is a critical electrophilic intermediate, widely employed in the synthesis of imidazo[1,2-a]pyridine-based kinase inhibitors and other heterocyclic pharmaceuticals. Its structural duality—possessing both an electron-deficient pyridine ring and a reactive


-haloketone moiety—presents unique challenges in mass spectrometry (MS).

This guide compares the "performance" of two primary ionization alternatives: Electron Ionization (EI) and Electrospray Ionization (ESI) .[1] While EI provides the structural fingerprinting required for intermediate verification, ESI is the superior alternative for high-throughput reaction monitoring (LC-MS) due to the molecule's polarity and thermal instability.

Comparative Analysis: Ionization Alternatives

For drug development professionals, choosing the right ionization mode is the first step in valid detection. The following table contrasts the performance of EI (Hard Ionization) versus ESI (Soft Ionization) specifically for this chlorinated pyridine derivative.

Table 1: Performance Matrix of Ionization Modes
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Application Structural Confirmation / Purity Assessment (GC-MS)Reaction Monitoring / Pharmacokinetics (LC-MS)
Molecular Ion (

)
Moderate Intensity . Visible at m/z 189.High Intensity . Observed as

at m/z 190.
Fragmentation Rich . Distinctive

-cleavage and CO loss.[2]
Minimal . Requires CID (MS/MS) to generate fragments.
Isotopic Pattern Clear

pattern (9:6:1) on all fragments.
Clear

pattern on parent; useful for adduct ID.
Detection Limit Low ng range (depends on thermal stability).pg range (highly sensitive due to pyridine nitrogen).
Risk Factor Thermal Degradation . The

-chloro ketone can dehydrohalogenate in the injector port.
Adduct Formation . Prone to

and dimer formation

.

Deep Dive: Fragmentation Mechanics

To validate the identity of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone, one must understand the causality behind its spectral peaks. The fragmentation is driven by the stability of the acylium ion and the pyridine ring.

The Isotopic Signature

Before analyzing fragmentation, verify the parent ion cluster. With two chlorine atoms (


 and 

), the molecular ion follows a distinct 9:6:1 intensity ratio :
  • m/z 189 (

    
    ): Base peak (100%)
    
  • m/z 191 (

    
    ): ~64% intensity
    
  • m/z 193 (

    
    ): ~10% intensity
    
EI Fragmentation Pathway (Hard Ionization)

Under 70 eV EI conditions, the molecule undergoes predictable bond scissions:

  • 
    -Cleavage (Primary Pathway):  The bond between the carbonyl carbon and the 
    
    
    
    -carbon breaks. The charge is retained on the acylium ion (stabilized by the aromatic ring), resulting in the loss of the chloromethyl radical (
    
    
    , 49 Da).
    • Signal:m/z 140/142 (Acylium ion).

  • Decarbonylation: The acylium ion ejects a neutral carbon monoxide (CO) molecule (28 Da).

    • Signal:m/z 112/114 (6-chloropyridinium ion).

  • Ring Degradation: Loss of the remaining chlorine radical or HCN from the pyridine ring.

    • Signal:m/z 76/77 .

ESI Fragmentation Pathway (CID MS/MS)

In LC-MS/MS, the protonated parent (


, m/z 190) is selected. Collision-Induced Dissociation (CID) forces specific rearrangements:
  • Loss of HCl: A common pathway for chloropyridines with adjacent protons, though less favored here due to the lack of

    
    -hydrogens.
    
  • Loss of Ketene (

    
    ):  If rearrangement occurs, the loss of 42 Da is observed.
    

Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic pathway for the Electron Ionization (EI) of the molecule. This serves as a self-validating map for spectral interpretation.

FragmentationPathway Parent Parent Molecule (M+) m/z 189 (100%) [C7H5Cl2NO]+ Fragment1 Acylium Ion m/z 140 (Base Peak) [C6H3ClNO]+ Parent->Fragment1 α-Cleavage Neutral1 Loss of ·CH2Cl (49 Da) Parent->Neutral1 Fragment2 Chloropyridinium Ion m/z 112 [C5H3ClN]+ Fragment1->Fragment2 Decarbonylation Neutral2 Loss of CO (28 Da) Fragment1->Neutral2 Fragment3 Pyridinium Ion m/z 77 [C5H3N]+ Fragment2->Fragment3 Dehalogenation Neutral3 Loss of ·Cl (35 Da) Fragment2->Neutral3

Figure 1: Step-wise EI fragmentation pathway showing the transition from the parent ion to the stable chloropyridinium core.

Experimental Protocol: Validated LC-MS Workflow

To ensure reproducibility, follow this protocol for detecting the analyte in reaction mixtures. This method prioritizes ESI due to the thermal instability of the


-chloro group.
Materials
  • Solvent A: Water + 0.1% Formic Acid (FA).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of ACN (Avoid alcohols to prevent hemiacetal formation).

    • Dilute to 1 µg/mL with 50:50 Water:ACN.

    • Critical Check: Ensure the solution is fresh;

      
      -haloketones hydrolyze in water over time.
      
  • LC Gradient Setup:

    • T=0 min: 5% B (Equilibration).

    • T=5 min: Ramp to 95% B (Elution of non-polars).

    • Flow Rate: 0.4 mL/min.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 190.0 ± 0.5 .

    • Verify the m/z 192.0 peak is present at ~65% intensity of the base peak.

    • Troubleshooting: If m/z 208 is observed, check for hydrolysis (

      
      ).
      

Analytical Decision Matrix

Use the following workflow to determine the appropriate analysis path based on your sample state.

DecisionMatrix Start Sample Received Purity Goal: Purity/ID? Start->Purity Monitor Goal: Reaction Monitor? Start->Monitor GCMS GC-MS (EI) *Use Low Injector Temp* Purity->GCMS Solid/Stable LCMS LC-MS (ESI+) *Acidic Mobile Phase* Monitor->LCMS Solution/Crude Result1 Look for m/z 140 (Acylium Fragment) GCMS->Result1 Result2 Look for m/z 190 (Protonated Parent) LCMS->Result2

Figure 2: Decision matrix for selecting the optimal mass spectrometry technique based on analytical goals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10797730, 2-Chloro-1-(6-chloropyridin-3-yl)ethanone. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
  • Save My Exams. Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of α-Chloro- vs. α-Bromo-1-(6-chloropyridin-2-yl)ethanone for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. The α-halo-1-(6-chloropyridin-2-yl)ethanone scaffold is a valuable building block for introducing a key keto-pyridine moiety into complex molecules. This guide provides an in-depth comparison of the reactivity profiles of the α-chloro and α-bromo analogues, grounded in mechanistic principles and supported by established chemical data, to inform your synthetic strategy.

Theoretical Framework: Understanding the Halogen's Influence

The primary difference in reactivity between chloro-1-(6-chloropyridin-2-yl)ethanone and bromo-1-(6-chloropyridin-2-yl)ethanone stems from the inherent properties of the carbon-halogen bond at the α-position. These compounds typically undergo nucleophilic substitution via an Sₙ2 mechanism, where a nucleophile attacks the electrophilic α-carbon, displacing the halide ion.[1][2] The efficiency of this process is governed by two key factors: the strength of the carbon-halogen bond and the stability of the departing halide ion (the leaving group).

Key Physicochemical Properties Dictating Reactivity

PropertyC-Br Bond (in α-Bromo Ketone)C-Cl Bond (in α-Chloro Ketone)Implication for Reactivity
Average Bond Dissociation Energy ~285 kJ/mol~340 kJ/molThe C-Br bond is significantly weaker and requires less energy to break, facilitating a lower activation energy for substitution reactions.[3][4]
Leaving Group Ability ExcellentGoodBromide (Br⁻) is a weaker base than chloride (Cl⁻) and is more stable in solution, making it a better leaving group. The reactivity order for halogens as leaving groups is I > Br > Cl > F.[3][5][6]
Polarizability HigherLowerThe larger electron cloud of bromine is more easily distorted, which helps to stabilize the developing negative charge in the Sₙ2 transition state.[3]

The presence of the carbonyl group significantly enhances the electrophilicity of the α-carbon, making these substrates much more reactive towards nucleophiles than their corresponding alkyl halide counterparts.[7] The Sₙ1 pathway is strongly disfavored as it would generate a highly unstable α-carbonyl carbocation.[1][2]

Comparative Reaction Kinetics: What to Expect in Practice

Based on the principles outlined above, bromo-1-(6-chloropyridin-2-yl)ethanone is expected to be substantially more reactive than its chloro-analogue in nucleophilic substitution reactions.

A representative Sₙ2 reaction with a generic nucleophile (Nu⁻) illustrates this difference:

SN2_Mechanism_Comparison Br_Start Bromo-1-(6-chloropyridin-2-yl)ethanone + Nu⁻ Br_TS [Transition State]‡ Br_Start->Br_TS k(Br) (Faster) Cl_Start Chloro-1-(6-chloropyridin-2-yl)ethanone + Nu⁻ Br_Prod Product + Br⁻ Br_TS->Br_Prod Cl_Prod Product + Cl⁻ Cl_TS [Transition State]‡ Cl_Start->Cl_TS k(Cl) (Slower) Cl_TS->Cl_Prod

Caption: Generalized Sₙ2 reaction pathway for bromo- and chloro-ethanone derivatives.

Expected Experimental Outcomes:

  • Reaction Rate: The reaction with the bromo-ketone will proceed significantly faster. In analogous systems, α-bromo ketones can react thousands of times faster than their α-chloro counterparts.[2]

  • Reaction Conditions: The higher reactivity of the bromo-derivative allows for the use of milder reaction conditions (e.g., lower temperatures, weaker bases), which can help to minimize side reactions and improve selectivity.

  • Choice of Nucleophile: While both substrates react with a range of nucleophiles, the chloro-ketone may require a stronger or more concentrated nucleophile to achieve a comparable reaction rate. However, using strongly basic nucleophiles can lead to side reactions like enolate formation.[1]

  • Yield: Due to faster and cleaner conversions under milder conditions, reactions with the bromo-ketone often result in higher isolated yields of the desired product.

Guideline Experimental Protocol: Nucleophilic Substitution with a Thiol

This protocol provides a self-validating method for comparing the reactivity of the two substrates using a common sulfur nucleophile. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to directly observe the rate of consumption of the starting material.

Objective: To synthesize and compare the formation rate of S-(2-(6-chloropyridin-2-yl)-2-oxoethyl) benzenecarbothioate from its respective α-halo-ketone precursor.

Experimental_Workflow prep Preparation - Set up two parallel reactions. - Dissolve halo-ketone (1.0 eq) in Acetone. reagents Reagent Addition - Add Thiobenzoic Acid (1.05 eq). - Add K₂CO₃ (1.5 eq) as base. prep->reagents 1 reaction Reaction - Stir at room temperature (25°C). - Monitor every 15 mins via TLC/LC-MS. reagents->reaction 2 workup Aqueous Workup - Quench with water. - Extract with Ethyl Acetate (3x). reaction->workup 3 (upon completion) purify Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify via column chromatography. workup->purify 4 analysis Analysis - Characterize via ¹H NMR, ¹³C NMR, MS. - Compare reaction times and yields. purify->analysis 5

Caption: Standard workflow for the comparative nucleophilic substitution experiment.

Materials:

  • Bromo-1-(6-chloropyridin-2-yl)ethanone

  • Chloro-1-(6-chloropyridin-2-yl)ethanone

  • Thiobenzoic Acid

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, charge each flask with the respective α-halo-ketone (e.g., 1.0 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous acetone (10 mL) to each flask and stir until the starting material is fully dissolved.

  • Reagent Addition: To each flask, add thiobenzoic acid (1.05 mmol, 1.05 equiv) followed by anhydrous potassium carbonate (1.5 mmol, 1.5 equiv). Causality Note: K₂CO₃ is a mild base used to deprotonate the thiol, generating the active thiolate nucleophile in situ without promoting significant enolization of the ketone.

  • Reaction Monitoring: Allow both reactions to stir at room temperature (25°C). Monitor the consumption of the starting material in each flask every 15 minutes by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or by LC-MS analysis.

  • Workup: Once the starting material is consumed (expect the bromo-ketone reaction to finish much faster), quench the reaction by adding deionized water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude residue by flash column chromatography on silica gel. Obtain the mass of the pure product to calculate the yield and confirm its identity via spectroscopic methods (¹H NMR, MS).

Conclusion and Recommendations

The evidence overwhelmingly supports that bromo-1-(6-chloropyridin-2-yl)ethanone is the more reactive and versatile synthetic intermediate for nucleophilic substitution reactions compared to its chloro counterpart.

  • Choose the Bromo-derivative for:

    • High-yield, rapid reactions.

    • Reactions involving sensitive substrates or mild conditions.

    • Cases where minimizing reaction time is a priority.

  • Consider the Chloro-derivative when:

    • Cost is a primary concern (chloro-derivatives are often less expensive).

    • A slower, more controlled reaction is desired, although adjusting temperature is typically a better method for rate control.

    • The higher reactivity of the bromo-compound leads to undesired side reactions with a specific polyfunctional nucleophile.

By understanding the fundamental chemical principles governing the reactivity of these two valuable building blocks, researchers can make more informed decisions, optimizing their synthetic routes for efficiency and success.

References

  • JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Available at: [Link]

  • Al-Qalaf, F. A., & Mekheimer, R. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-835. Available at: [Link]

  • Khan Academy. Factors affecting SN2 reactions: leaving group. Available at: [Link]

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. Available at: [Link]

  • YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Available at: [Link]

  • Chemistry Steps. Leaving Group in Substitution and Elimination Reactions. Available at: [Link]

  • Pearson+. Which alkyl halide is more reactive in an SN2 reaction with a given nucleophile? Available at: [Link]

  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. Available at: [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and operational excellence of the researchers who use them. This guide provides a detailed protocol for the safe handling and disposal of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone, a halogenated ketone compound. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles to protect laboratory personnel and the environment. The causality behind each recommendation is explained to foster a deep understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

2-Chloro-1-(6-chloropyridin-2-yl)ethanone is a member of the chlorinated pyridine family, which are compounds of interest in synthetic chemistry but also require careful handling due to their potential hazards.[1] As with many halogenated organic compounds, the primary risks involve toxicity and environmental persistence.[2][3][4]

Based on data for closely related isomers such as 2-Chloro-1-(6-chloropyridin-3-yl)ethanone, the following hazards are identified under the Globally Harmonized System (GHS).[5] It is imperative to consult the specific Safety Data Sheet (SDS) for the material in your possession.

Table 1: Physicochemical Properties and GHS Hazards

Property Value Source
Chemical Name 2-Chloro-1-(6-chloropyridin-2-yl)ethanone -
Synonyms 2-chloro-1-(6-chloro-2-pyridinyl)ethanone -
Molecular Formula C₇H₅Cl₂NO [5]
Molecular Weight 190.03 g/mol [5][6]
Physical Form Solid
GHS Hazard Codes H302, H315, H319, H335 [5]

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[5] |

These classifications necessitate that all handling and disposal operations are conducted within a well-ventilated area, preferably a chemical fume hood, to mitigate the risk of inhalation.[2][7] Direct contact with skin and eyes must be rigorously avoided.[8][9]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A proactive approach to safety begins with the correct selection and use of PPE. The following PPE is mandatory when handling 2-Chloro-1-(6-chloropyridin-2-yl)ethanone in any quantity.

  • Eye and Face Protection : Chemical safety goggles are required at a minimum.[10] When handling larger quantities or during procedures with a risk of splashing, a face shield should be worn in conjunction with goggles for enhanced protection.[11]

  • Skin Protection : A flame-resistant laboratory coat is essential. To prevent skin contact, appropriate chemical-resistant gloves must be worn. Nitrile gloves offer good protection for incidental contact, but for prolonged handling or immersion, heavier gloves such as butyl rubber or Viton® should be considered.[12][13] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[9]

  • Respiratory Protection : All handling of this solid compound should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][7] If a fume hood is not available or during a large-scale cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[12][14]

Disposal Procedures: A Step-by-Step Protocol

The cornerstone of proper chemical disposal is meticulous segregation. Halogenated organic compounds require specific disposal pathways and are significantly more expensive to treat than their non-halogenated counterparts.[3][15] Co-mingling these waste streams leads to unnecessary costs and can create dangerous chemical incompatibilities.[16]

The Cardinal Rule: Segregation

Never mix waste containing 2-Chloro-1-(6-chloropyridin-2-yl)ethanone with non-halogenated organic waste or aqueous waste. All materials, including the primary compound, contaminated solvents, and rinsate, must be collected in a designated "Halogenated Organic Waste" container.[2][7][16]

Disposal of Small (Residual) Quantities
  • Initial Rinse : Rinse glassware that contained the compound with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).

  • Collect Rinsate : Transfer this initial rinsate directly into the designated "Halogenated Organic Waste" container. This rinsate is now considered hazardous waste.

  • Subsequent Rinses : Subsequent rinses can be performed, with the rinsate also being collected in the halogenated waste container.

  • Final Cleaning : Once decontaminated, the glassware can be cleaned using standard laboratory procedures.

Disposal of Bulk Quantities and Contaminated Materials
  • Container Selection : Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EH&S) department. Ensure the container is made of a compatible material (e.g., polyethylene) and is in good condition with a secure, sealing cap.[3][16]

  • Work Area : Conduct all waste transfer activities inside a certified chemical fume hood.[3]

  • Transfer :

    • Solids : Carefully transfer the solid waste into the container using a funnel or other appropriate tools. Avoid creating dust.[17]

    • Liquids/Solutions : If the waste is dissolved in a solvent, use a funnel to pour the liquid into the waste container.

  • Labeling : As soon as the first drop of waste is added, the container must be labeled.[16] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2-Chloro-1-(6-chloropyridin-2-yl)ethanone" and any solvents present.

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Storage : Securely cap the container.[16] Store it in a designated Satellite Accumulation Area (SAA) with secondary containment until it is collected by EH&S personnel.[3]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to minimize harm.

Spill Cleanup
  • Small Spill (in a fume hood) :

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.

    • Carefully sweep or scoop the absorbed material into a sealable bag or container.

    • Label the container as "Hazardous Waste: 2-Chloro-1-(6-chloropyridin-2-yl)ethanone Spill Debris" and dispose of it in the "Halogenated Organic Waste" stream.[3]

    • Wipe the spill area with a solvent-moistened towel, and dispose of the towel as hazardous waste.

  • Large Spill (outside a fume hood) :

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, eliminate ignition sources.

    • Contact your institution's EH&S or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.[3]

Personnel Exposure
  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][18]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][18]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][18]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][18]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-Chloro-1-(6-chloropyridin-2-yl)ethanone.

G Disposal Workflow for 2-Chloro-1-(6-chloropyridin-2-yl)ethanone A Waste Generated (Solid, Liquid, or Contaminated PPE) B Is the waste halogenated? (Contains 2-Chloro-1-(6-chloropyridin-2-yl)ethanone) A->B C Select designated 'Halogenated Organic Waste' container B->C Yes J Follow non-halogenated waste procedures B->J No D Work inside a Chemical Fume Hood C->D E Transfer waste to container (Use funnel for liquids, avoid dust for solids) D->E F Label container immediately: - 'Hazardous Waste' - Full Chemical Names - Hazard Information E->F G Securely cap container and keep closed F->G H Store in designated Satellite Accumulation Area (SAA) with secondary containment G->H I Contact EH&S for waste pickup H->I

Caption: Disposal workflow for 2-Chloro-1-(6-chloropyridin-2-yl)ethanone.

References

  • PubChem. (n.d.). 2-Chloro-1-(6-chloropyridin-3-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

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  • Chemistry Hall. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Nevada, Reno. Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

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  • University of Tennessee, Knoxville. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]

  • Greenbook. (2019, November 3). Safety Data Sheet. Retrieved from [Link]

  • iChemical. (n.d.). 1-(6-CHLOROPYRIDIN-2-YL)ETHANONE, CAS No. 152356-57-5. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Field Safety and Health Management System (SHMS) Manual - Chapter 8. Retrieved from [Link]

  • San José State University. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient α-chlorination of carbonyl containing compounds under basic conditions using methyl chlorosulfate. Retrieved from [Link]

  • Miller Recycling. (2020, October 21). What is Organic Waste and How Should it be Handled? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014, September). Screening-Level Hazard Characterization Chlorinated Pyridines Category. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • Google Patents. (n.d.). CN1466561A - A method for preparing α' chloroketones.
  • Camfil USA. (2023, January 10). Organic Waste Solutions for Recycling & Odor Control. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

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  • Google Patents. (n.d.). US20050090670A1 - Process for the preparation of alpha-chloroketones from alkyl esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.